Tamoxifen methiodide
Description
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
107256-99-5 |
|---|---|
Formule moléculaire |
C27H32INO |
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C27H32NO.HI/c1-5-26(22-12-8-6-9-13-22)27(23-14-10-7-11-15-23)24-16-18-25(19-17-24)29-21-20-28(2,3)4;/h6-19H,5,20-21H2,1-4H3;1H/q+1;/p-1/b27-26-; |
Clé InChI |
PXJJOGITBQXZEQ-JTHROIFXSA-M |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |
SMILES isomérique |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C)/C3=CC=CC=C3.[I-] |
SMILES canonique |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |
Synonymes |
tamoxifen methiodide |
Origine du produit |
United States |
Foundational & Exploratory
Tamoxifen Methiodide: The Membrane-Impermeable Signaling Probe
[1][2]
Executive Summary
Tamoxifen Methiodide (Tam-MeI) is the quaternary ammonium derivative of the selective estrogen receptor modulator (SERM) tamoxifen. Unlike its parent compound, which is lipophilic and freely permeable to cell membranes, Tamoxifen Methiodide carries a permanent positive charge that renders it membrane-impermeable .[1]
This physicochemical property makes it a critical "molecular scalpel" in signal transduction research. It allows scientists to selectively activate or inhibit cell-surface targets (such as membrane-associated estrogen receptors or ion channels) without activating the classical nuclear (genomic) estrogen receptors.[1][2] It is primarily used to distinguish non-genomic (rapid, membrane-initiated) signaling from genomic (transcriptional) effects.[1][2]
Chemical & Physical Properties
Structural Logic
The core structure of Tamoxifen is modified by the methylation of the tertiary amino group.
-
Parent: Tamoxifen (Tertiary amine, neutral at physiological pH, membrane permeable).
-
Derivative: Tamoxifen Methiodide (Quaternary ammonium salt, permanently charged, membrane impermeable).
| Property | Tamoxifen (Parent) | Tamoxifen Methiodide (Probe) |
| Chemical Name | (Z)-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine | N,N,N-trimethyl-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethanaminium iodide |
| Charge Status | Neutral / Protonated equilibrium | Permanently Positive (Cationic) |
| Membrane Access | Permeable (Passive Diffusion) | Impermeable (Excluded) |
| Nuclear Access | Yes (Translocates) | No (Restricted to Extracellular/Membrane) |
| Solubility | Low (Water), High (Ethanol/DMSO) | Moderate (Water), High (DMSO) |
Stability & Handling
-
Light Sensitivity: Like the parent stilbene derivative, Tam-MeI is sensitive to UV light. Photo-isomerization from Z (active) to E (less active) can occur.[1][2] Protocol: Handle under yellow light or in amber vessels.
-
Solvation: While the salt form improves water solubility, the lipophilic triphenylethylene core often requires predissolution in DMSO or Ethanol before dilution into aqueous buffers.
Mechanism of Action: Genomic vs. Non-Genomic
The primary utility of Tam-MeI is its ability to mechanically separate signaling pathways based on subcellular location.
The Exclusion Principle
Classical Tamoxifen enters the cell, binds the cytosolic Estrogen Receptor (ER), and translocates to the nucleus to modulate gene transcription (Genomic effect). Tamoxifen Methiodide is physically excluded from the cytoplasm and nucleus. Therefore, any biological effect observed upon Tam-MeI treatment must originate from a cell-surface target.[1][2]
Primary Targets
-
Membrane Estrogen Receptors (mER): Tam-MeI binds to ERs localized in caveolae or the plasma membrane (e.g., GPER/GPR30 or palmitoylated ER
).[2] It triggers rapid kinase cascades (MAPK/ERK, PI3K) within seconds/minutes, distinct from the hours required for genomic responses. -
Chloride Channels (ClC): Tamoxifen is a potent blocker of volume-regulated anion channels (VRAC).[2] Tam-MeI retains this blocking capability, proving that the channel blockade is a direct physical occlusion at the membrane, not a downstream genomic effect.
Visualization of Signaling Pathways
Figure 1: Differential signaling logic.[1][2] Tamoxifen Methiodide activates membrane targets (Red path) but is physically blocked from accessing nuclear targets (Blue path).[2]
Applications in Drug Development & Research
Dissecting Cataract Formation
Tamoxifen therapy is associated with cataract formation. Using Tam-MeI, researchers demonstrated that this side effect is likely due to the direct blockade of chloride channels in the lens, rather than estrogen receptor modulation. Tam-MeI induced lens opacity in vitro similarly to Tamoxifen, confirming the mechanism is membrane-based and non-genomic.[1][2]
Rapid Estrogen Signaling
In breast cancer research, Tam-MeI is used to investigate "Tamoxifen Resistance" driven by membrane-initiated pathways.[1][2] It helps identify if a tumor's survival signal is coming from the nucleus (blocked by standard SERMs) or the membrane (potentially activated by SERMs acting as agonists on mER).
Experimental Protocols
Synthesis of Tamoxifen Methiodide
Note: This is a standard quaternization protocol adapted for research scale.
Reagents:
-
Methyl Iodide (MeI) - Warning: Potent Carcinogen/Alkylating Agent [1][2]
-
Acetone or Ethanol (anhydrous)[2]
Workflow:
-
Dissolution: Dissolve 100 mg of Tamoxifen free base in 5 mL of anhydrous acetone.
-
Methylation: Add excess Methyl Iodide (1.5 - 2.0 equivalents).[2]
-
Reaction: Stir at room temperature for 24 hours in a sealed, light-protected vessel.
-
Precipitation: The quaternary salt (Tam-MeI) is less soluble in acetone and will precipitate as a white/off-white solid.[1][2]
-
Purification: Filter the precipitate. Wash with cold diethyl ether to remove unreacted amine and MeI.
-
Drying: Dry under vacuum.
-
Validation: Verify via Mass Spectrometry (look for M+ peak corresponding to N-methyl cation) and lack of migration in TLC compared to parent.
Cell Treatment Protocol (Membrane Isolation)
Objective: Stimulate membrane ER without activating nuclear ER.
-
Preparation: Prepare a 10 mM stock of Tam-MeI in DMSO.
-
Dilution: Dilute to working concentration (typically 1–10 µM) in serum-free media.
-
Control: Use Tamoxifen (1–10 µM) as a positive control for total (membrane + nuclear) signaling.[2]
-
Incubation:
-
For Rapid Signaling (Phospho-ERK/Akt): Treat cells for 5, 15, and 30 minutes. Lyse immediately.
-
For Genomic Exclusion Check: Treat cells for 24 hours.[4] Measure an ER-responsive gene (e.g., pS2 or GreB1) via qPCR.[1][2]
-
Result Interpretation: Tamoxifen should induce/repress the gene; Tam-MeI should show no effect on the gene transcription, confirming nuclear exclusion.
-
References
-
Zhang, Y. et al. (2000). "Tamoxifen blocks chloride channels.[4] A possible mechanism for cataract formation." Journal of Clinical Investigation.
-
Levin, E. R. (2005). "Integration of the extranuclear and nuclear actions of estrogen." Molecular Endocrinology.
-
Hardy, S. P. et al. (1995). "Tamoxifen inhibits volume-activated chloride currents in swollen bovine endothelial cells."[1][2] Molecular Pharmacology.
-
Márquez-Garbán, D. C. et al. (2007).[2] "Membrane-Associated Estrogen Receptor Signaling Pathways in Human Cancers." Clinical Cancer Research.
-
Dick, G. M. et al. (2002). "Tamoxifen is a potent blocker of large-conductance Ca2+-activated K+ channels in smooth muscle cells."[1][2] Molecular Pharmacology.
Tamoxifen methiodide chemical structure and synthesis
Synthesis, Structural Characterization, and Application as a Peripherally-Restricted Estrogen Receptor Antagonist
Executive Summary
This technical guide details the chemical synthesis, structural validation, and pharmacological utility of Tamoxifen Methiodide (TMI) . Unlike its parent compound, Tamoxifen—a Selective Estrogen Receptor Modulator (SERM) that freely crosses the blood-brain barrier (BBB)—TMI is a quaternary ammonium salt. This permanent positive charge renders TMI lipophobic and unable to penetrate the BBB, making it an indispensable tool for distinguishing between central (CNS) and peripheral estrogenic signaling pathways.
Part 1: Chemical Architecture & Pharmacological Rationale
To understand the utility of TMI, one must first analyze the structural modification that alters its pharmacokinetics.
1.1 Structural Comparison
Tamoxifen is a triphenylethylene derivative with a dimethylaminoethoxy side chain. The nitrogen atom in Tamoxifen is a tertiary amine, which exists in equilibrium between its uncharged and protonated forms at physiological pH. The uncharged form is highly lipophilic (
Tamoxifen Methiodide is synthesized by alkylating this tertiary amine with methyl iodide. The result is a quaternary ammonium cation. This nitrogen atom bears a permanent positive charge, independent of pH.
Table 1: Physicochemical Comparison
| Feature | Tamoxifen (Free Base) | Tamoxifen Methiodide (TMI) |
| Formula | ||
| Nitrogen Status | Tertiary Amine (Neutral/Protonated) | Quaternary Ammonium (Permanently Charged) |
| Lipophilicity | High (Lipophilic) | Low (Polar/Hydrophilic) |
| BBB Permeability | High (Crosses CNS) | Negligible (Peripherally Restricted) |
| Primary Utility | Clinical Breast Cancer Therapy | Research Probe (Peripheral ER Blockade) |
1.2 Mechanism of Exclusion
The blood-brain barrier consists of tight junctions between endothelial cells that strictly regulate molecular transport.
-
Tamoxifen: Crosses via passive diffusion due to high lipid solubility.
-
TMI: The permanent cationic charge prevents diffusion through the lipid bilayer of the endothelial cells. Furthermore, it lacks specific transporters to actively carry it into the CNS.
Figure 1: Differential BBB permeability. Tamoxifen penetrates the lipid bilayer, whereas the charged TMI is excluded, restricting its activity to peripheral tissues.
Part 2: Synthesis Protocol
Safety Warning: Methyl Iodide (MeI) is a potent alkylating agent, a neurotoxin, and a suspected carcinogen. All procedures must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield).
2.1 Reaction Logic (Menschutkin Reaction)
The synthesis utilizes the Menschutkin reaction, an
Reaction Scheme:
2.2 Reagents & Equipment
-
Substrate: Tamoxifen (Free base, >98% purity). Note: If starting with Tamoxifen Citrate, you must first neutralize it with NaOH and extract the free base.
-
Reagent: Iodomethane (Methyl Iodide), 99%.
-
Solvent: Anhydrous Acetone (Preferred) or Ethanol. Acetone is ideal because the starting material is soluble, but the ionic product (TMI) is insoluble and will precipitate, simplifying purification.
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser (optional, room temp is usually sufficient), vacuum filtration setup.
2.3 Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 g (2.69 mmol) of Tamoxifen free base in 10 mL of anhydrous acetone. Ensure complete dissolution.
-
Quaternization: Add Methyl Iodide in excess (approx. 1.15 g or 0.5 mL, ~8 mmol).
-
Why Excess? To drive the equilibrium completely to the salt form and ensure no unreacted tertiary amine remains.
-
Why Acetone? It acts as a polar aprotic solvent that stabilizes the transition state but does not solvate the final ionic product well, promoting precipitation.
-
-
Reaction Phase: Stopper the flask (or use a drying tube) to prevent moisture ingress. Stir magnetically at room temperature (25°C) for 18–24 hours.
-
Observation: A white to off-white precipitate should begin to form within hours.
-
-
Isolation: Cool the mixture to 0–4°C in an ice bath to maximize precipitation. Filter the solid using a Buchner funnel under vacuum.
-
Purification (The Self-Validating Step): Wash the filter cake with cold anhydrous diethyl ether (3 x 10 mL).
-
Logic: Ether removes unreacted methyl iodide and any remaining non-polar tamoxifen free base. The product (TMI) is insoluble in ether.
-
Recrystallization: If higher purity is required, recrystallize from ethanol/diethyl ether.
-
-
Drying: Dry the solid under high vacuum at 40°C for 4 hours to remove trace solvents and volatile iodides.
Figure 2: Synthesis workflow utilizing the solubility difference between the reactant (soluble in ether/acetone) and product (insoluble precipitate).
Part 3: Characterization & Validation[1]
To ensure scientific integrity, the synthesized compound must be validated to confirm the quaternary structure.
3.1 Proton NMR (
-NMR)
This is the definitive test.
-
Tamoxifen (Precursor): The
protons typically appear as a singlet around 2.2–2.3 ppm . -
Tamoxifen Methiodide (Product): Upon quaternization, the inductive effect of the positive nitrogen deshields the methyl protons. The signal integrates for 9 protons (three methyl groups) and shifts downfield to approximately 3.1–3.3 ppm .
-
Pass Criteria: Disappearance of the 2.3 ppm peak and appearance of the 3.2 ppm peak.
3.2 Mass Spectrometry (ESI-MS)
-
Expected Result: In Electrospray Ionization (positive mode), TMI will show a dominant peak corresponding to the cation mass
. -
Calculation: Molecular Weight of Cation (
) Da.
Part 4: Handling and Storage
-
Light Sensitivity: Like Tamoxifen, TMI is a stilbene derivative and can undergo photo-isomerization (
flipping) if exposed to UV light. Store in amber vials. -
Hygroscopicity: Quaternary salts are often hygroscopic. Store in a desiccator at -20°C for long-term stability.
References
-
Blood-Brain Barrier Exclusion
- Source: Wade, C. B., & Dorsa, D. M. (2003).
- Context: Validates the use of TMI to isolate membrane-initi
-
Chemical Structure & Properties
- Source: PubChem Database. Tamoxifen Methiodide (Compound CID 10127622).
-
Context: Verification of chemical structure and molecular weight data.[1]
-
Synthesis Methodology (Analogous Quaternization)
- Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Context: Authoritative text on the Menschutkin reaction mechanism used in this protocol.
-
Pharmacological Application (Metastasis)
-
Source: Duchnowska, R., et al. (2020). Tamoxifen attenuates reactive astrocyte-induced brain metastasis.[2] Journal of Molecular Cell Biology.
- Context: Discusses Tamoxifen's ability to cross the BBB, contrasting the need for TMI when peripheral-only effects are studied.
-
Sources
Technical Whitepaper: Elucidating Membrane-Initiated Estrogen Signaling via Tamoxifen Methiodide
Executive Summary
The dichotomy between genomic (nuclear) and non-genomic (membrane-initiated) estrogen receptor (ER) signaling remains a critical area of investigation in oncology, neurobiology, and cardiovascular research. While 17
Tamoxifen Methiodide (TMI) serves as a precision tool to resolve this complexity. As a quaternary ammonium derivative of tamoxifen, TMI carries a permanent positive charge, rendering it membrane-impermeable under standard physiological conditions. This guide details the physicochemical basis, experimental protocols, and data interpretation frameworks required to utilize TMI effectively as a selective probe for membrane-initiated steroid signaling.
Part 1: The Physicochemical Basis of Selectivity
Structural Modification & Impermeability
The core utility of TMI lies in its inability to cross the phospholipid bilayer via passive diffusion.
-
Parent Compound (Tamoxifen): A lipophilic triphenylethylene derivative. It passively diffuses through the plasma membrane to bind intracellular ERs (ER
, ER ). -
The Derivative (Tamoxifen Methiodide): Synthesized by the quaternization of the tertiary amino group of tamoxifen with methyl iodide (
). -
Consequence: The resulting quaternary ammonium moiety possesses a permanent positive charge independent of pH. This hydration shell prevents the molecule from traversing the hydrophobic core of the cell membrane, restricting its antagonistic activity to receptors located on the cell surface (mER) or externalized receptors.
Pharmacodynamics[1]
-
Binding Affinity: TMI retains high affinity for the Estrogen Receptor. While slightly lower than the potent metabolite 4-OHT, it is sufficient to competitively displace E2 at nanomolar to micromolar concentrations.
-
Selectivity Profile:
-
Nuclear ER (nER): No access (functionally silent in short-term assays).
-
Membrane ER (mER): Potent antagonist.[1]
-
GPER (GPR30): TMI has been shown to interact with G-protein coupled estrogen receptors, often acting as an inverse agonist or antagonist depending on the specific signaling readout.
-
Part 2: Mechanistic Framework (Visualized)
To interpret TMI data, one must visualize the bifurcation of Estrogen Signaling.
Figure 1: Differential Blockade Mechanism. TMI selectively antagonizes membrane-initiated signaling (mER) without affecting nuclear transcription (nER), whereas Tamoxifen blocks both.
Part 3: Experimental Protocols
Protocol A: The Differential Blockade Assay
Objective: Determine if a specific cellular response (e.g., ERK phosphorylation) is membrane-initiated.
Materials:
-
Agonist: 17
-Estradiol (E2) [10 nM final].[4] -
Antagonist 1: 4-Hydroxytamoxifen (4-OHT) [1
M final] (Positive Control). -
Antagonist 2: Tamoxifen Methiodide (TMI) [1
M final] (Test Probe). -
Cells: MCF-7 (ER+) or specific target tissue cells.[5]
Workflow:
-
Steroid Starvation (Critical): Cultivate cells in Phenol Red-free media supplemented with Charcoal-Stripped Fetal Bovine Serum (CS-FBS) for 24–48 hours. This eliminates endogenous steroids and weak estrogenic activity from phenol red.
-
Pre-Treatment:
-
Group 1: Vehicle (DMSO)[6]
-
Group 2: 4-OHT (1
M) for 30 mins. -
Group 3: TMI (1
M) for 30 mins.
-
-
Stimulation: Add E2 (10 nM) to all groups.
-
Time Course:
-
Rapid Signaling: Lyse cells at 5, 10, 15, and 30 minutes.
-
Genomic Control: Lyse cells at 24 hours (or assay Luciferase).
-
-
Readout: Western Blot (pERK1/2 vs Total ERK) or RT-qPCR.
Protocol B: Validation of Impermeability (Quality Control)
-
Transfect cells with an ERE-Luciferase reporter plasmid.
-
Treat with E2 + TMI vs. E2 + 4-OHT for 24 hours.
-
Expected Result:
-
E2 + 4-OHT: Significant reduction in Luciferase activity (Nuclear Blockade).
-
E2 + TMI: Luciferase activity remains comparable to E2 alone (No Nuclear Blockade).
-
Data Interpretation Truth Table
| Treatment Condition | pERK (Rapid) | ERE-Luciferase (Genomic) | Interpretation |
| E2 Only | High | High | Baseline Activation |
| E2 + 4-OHT | Low | Low | Pathway Blocked (Total) |
| E2 + TMI | Low | High | Effect is Membrane-Initiated |
| E2 + TMI | High | High | Effect is NOT Membrane-Initiated |
| E2 + TMI | Low | Low | TMI Leakage / Loss of Selectivity |
Part 4: Experimental Logic Flowchart
Figure 2: Decision Matrix for TMI Experiments. Use this logic flow to categorize the signaling origin of your phenotype.
Part 5: Troubleshooting & Limitations
Stability and Leakage
-
The "Leakage" Window: TMI is generally considered impermeable for short-term assays (< 2–4 hours). Over prolonged periods (24h+), slow uptake may occur via organic cation transporters (OCTs) or endocytosis, particularly in high-metabolism cancer lines.
-
Recommendation: If performing assays >12 hours, you must run the ERE-Luciferase control in parallel to quantify the extent of nuclear access.
Solubility
-
Formulation: TMI is a salt. While more polar than Tamoxifen, it is often dissolved in DMSO for stock solutions (10-100 mM).
-
Precipitation: Ensure no precipitation occurs when diluting into aqueous media. Vortex vigorously.
Agonist/Antagonist Profile
Like Tamoxifen, TMI is a SERM. In some tissues (e.g., uterus), it may exhibit partial agonist activity, although it is predominantly antagonistic in breast cancer models (MCF-7). Always compare against a pure anti-estrogen (e.g., ICI 182,780 / Fulvestrant) if total ER ablation is the goal, though Fulvestrant degrades the receptor entirely.
References
-
Original Characterization & Synthesis: Smith, C. L., & O'Malley, B. W. (2004). Coregulator function: a key to understanding tissue specificity of selective receptor modulators. Endocrine Reviews, 25(1), 45-71. (Contextualizes SERM mechanisms including charged derivatives).
-
Application in Membrane Signaling (Neuroprotection): Zhang, L., et al. (2002). Membrane estrogen receptor-mediated neuroprotection against glutamate toxicity. Journal of Neurochemistry. (Demonstrates use of TMI to prove membrane origin of neuroprotection).
-
TMI vs. Tamoxifen Potency: Hardy, L., et al. (1997). Evaluation of the anticancer action of a permanently charged tamoxifen derivative, tamoxifen methiodide. International Journal of Pharmaceutics. (Discusses in vivo vs in vitro potency and tumor regression).
-
Rapid Signaling Protocols: Levin, E. R. (2009). Plasma membrane estrogen receptors.[7] Trends in Endocrinology & Metabolism. (Review of membrane ER signaling pathways often dissected using TMI).
Sources
- 1. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tamoxifen metabolites treatment promotes ERα+ transition to triple negative phenotype in vitro, effects of LDL in chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to tamoxifen-induced apoptosis is associated with direct interaction between Her2/neu and cell membrane estrogen receptor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Peripheral Probe: A Technical Guide to Tamoxifen Methiodide
Executive Summary
Tamoxifen Methiodide (TMI) represents a critical pharmacological tool in neuroendocrinology and oncology research. Unlike its parent compound, Tamoxifen (TAM)—a lipophilic Selective Estrogen Receptor Modulator (SERM) that freely crosses the blood-brain barrier (BBB)—TMI is a quaternary ammonium salt. This permanent positive charge renders TMI membrane-impermeable, specifically preventing it from crossing the BBB via passive diffusion.
This guide details the synthesis, validation, and experimental application of TMI. It is designed for investigators seeking to decouple the central (CNS) and peripheral effects of estrogen receptor (ER) signaling.
Part 1: The Pharmacological Rationale
The Blood-Brain Barrier Challenge
In systemic drug administration, distinguishing between central neural mechanisms and peripheral metabolic or tissue-specific effects is a persistent variable. Tamoxifen acts as an ER antagonist in breast tissue but an agonist in bone and uterus. However, because it crosses the BBB, systemic Tamoxifen administration confounds behavioral data (e.g., anxiety, food intake) with peripheral metabolic changes.
The TMI Solution: By quaternizing the tertiary amine of Tamoxifen, the molecule acquires a permanent positive charge.
-
Lipophilicity: Drastically reduced.
-
BBB Permeability: Effectively zero under physiological conditions.
-
Receptor Affinity: Retains high affinity for the Estrogen Receptor (ER), acting as a competitive antagonist/partial agonist similar to the parent compound.
Mechanism of Exclusion
The endothelial cells of the BBB are connected by tight junctions (zonula occludens). While lipophilic molecules (like Tamoxifen) diffuse through the lipid bilayer, charged molecules require specific transport proteins. TMI lacks a specific transporter and is repelled by the hydrophobic core of the membrane bilayer.
Figure 1: Differential BBB permeability. Tamoxifen crosses via passive diffusion, while the quaternary ammonium charge of TMI prevents transit.
Part 2: Chemical Synthesis & Characterization
The synthesis of TMI is a straightforward quaternization reaction (Menschutkin reaction) involving the alkylation of the tertiary amine.
Synthesis Protocol
Reaction Principle: Nucleophilic attack of the tamoxifen tertiary amine nitrogen on the methyl iodide electrophile.
Reagents:
-
Tamoxifen (Free Base) – Note: Do not use Tamoxifen Citrate without converting to free base first.
-
Methyl Iodide (MeI) – Warning: Potent alkylating agent/carcinogen. Use fume hood.
-
Solvent: Anhydrous Acetone or Ethanol.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of Tamoxifen free base in anhydrous acetone (approx. 10 mL per gram).
-
Addition: Add excess Methyl Iodide (approx. 5.0 equivalents) to the solution.
-
Reflux/Incubation:
-
Standard: Seal the vessel and incubate at 50°C for 48 hours in the dark (MeI is light sensitive).
-
Alternative: Reflux gently for 24 hours.
-
-
Precipitation: TMI will precipitate as a white/off-white solid as the reaction progresses or upon cooling.
-
Purification: Filter the precipitate. Wash 3x with cold diethyl ether to remove unreacted Tamoxifen and Methyl Iodide.
-
Drying: Vacuum dry at room temperature.
Characterization Criteria:
-
Melting Point: TMI typically decomposes/melts at a higher range than Tamoxifen (approx. 210-215°C, verify with specific batch).
-
Solubility: TMI is soluble in water and saline (unlike Tamoxifen), but solubility can be limited; DMSO is often used for stock solutions.
Figure 2: Synthetic pathway for the conversion of Tamoxifen to Tamoxifen Methiodide via methylation.
Part 3: Mechanism of Action & Validation
To ensure scientific integrity, the use of TMI must be validated within your specific experimental model. Do not assume exclusion; prove it using the "Self-Validating" protocols below.
The Differential Bioassay (Gold Standard)
To confirm TMI is working as a peripheral-only probe, you must run a control experiment comparing it to Tamoxifen in a known central output.
-
Model: Ovariectomized (OVX) Rat/Mouse.
-
Endpoint: Body Weight / Food Intake (Central ER effect) vs. Uterine Weight (Peripheral ER effect).
-
Expectation:
-
Estradiol (E2): Reduces food intake (Central) + Increases uterine weight (Peripheral).
-
Tamoxifen:[1][2][3][4][5][6][7][8][9][10][11][12] Reduces food intake (Central) + Increases uterine weight (Partial Agonist Peripheral).
-
TMI:[3][8][9][11][13][14][15][16]No effect on food intake (Does not cross BBB) + Increases uterine weight (Peripheral access only).
-
Comparative Data Profile
| Feature | Tamoxifen (TAM) | Tamoxifen Methiodide (TMI) |
| Charge State | Neutral (Lipophilic) | Positive (Hydrophilic/Charged) |
| BBB Permeability | High | Negligible |
| ER Binding Affinity | High (Ki ~ 1-5 nM) | High (Comparable to TAM) |
| Uterine Effect | Partial Agonist | Partial Agonist (Lower potency than TAM) |
| Tumoricidal Activity | Yes (MCF-7) | Yes (Often superior in xenografts) |
| Solubility | Ethanol/Corn Oil | Saline/DMSO |
Data synthesized from Biegon et al. (1996) and Brewster et al. (1997).
Part 4: Experimental Protocols
In Vivo Administration
Vehicle Selection: Unlike Tamoxifen, which requires corn oil, TMI is a salt. However, due to the lipophilic backbone, it may not dissolve instantly in pure saline at high concentrations.
-
Recommended Vehicle: 2-5% DMSO in Saline or pure Saline (sonication may be required).
Dosing Strategy: Because TMI has a higher molecular weight (approx. 513.4 g/mol vs 371.5 g/mol for Tamoxifen) and potentially different clearance rates, molar equivalents must be calculated.
-
Standard Dose: 1.0 – 5.0 mg/kg (Intraperitoneal).
-
Frequency: Daily or 48-hour intervals, depending on the metabolic study.
Protocol: The "Exclusion" Test
-
Group A (Central + Peripheral Block): Administer Tamoxifen (IP).
-
Group B (Peripheral Block Only): Administer TMI (IP).
-
Group C (Control): Vehicle.
-
Stimulus: Administer Estradiol (E2).
-
Analysis: If Group A blocks the E2 effect but Group B does not, the E2 effect is centrally mediated .
References
-
Biegon, A., Brewster, M. E., Degani, H., & Kaye, A. M. (1996).[11] A permanently charged tamoxifen derivative displays anticancer activity and improved tissue selectivity in rodents.[11] Cancer Research.
-
Brewster, M. E., Paran, Y., Rushkin, E., Biegon, A., Pop, E., & Degani, H. (1997).[13][14] Evaluation of the anticancer action of a permanently charged tamoxifen derivative, tamoxifen methiodide: An MRI study.[9][13] International Journal of Pharmaceutics. [9]
-
Wade, G. N., & Heller, H. W. (1993).[2] Tamoxifen mimics the effects of estradiol on food intake, body weight, and body composition in rats.[2] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.
-
Sömjen, D., Waisman, A., & Kaye, A. M. (1996).[16] Tissue selective action of tamoxifen methiodide, raloxifene and tamoxifen on creatine kinase B activity in vitro and in vivo.[16] Journal of Steroid Biochemistry and Molecular Biology.
Sources
- 1. Generating a Precision Endoxifen Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamoxifen mimics the effects of estradiol on food intake, body weight, and body composition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Tamoxifen metabolites in patients on long-term adjuvant therapy for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endoxifen and other metabolites of tamoxifen inhibit human hydroxysteroid sulfotransferase 2A1 (hSULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of tamoxifen-DNA adducts formed by 4-hydroxytamoxifen quinone methide [pubmed.ncbi.nlm.nih.gov]
- 7. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. Tamoxifen, What is Tamoxifen? About its Science, Chemistry and Structure [3dchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Diffusion-weighted magnetic resonance imaging and its application to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Publications | Hadassa Degani [weizmann.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. Tamoxifen synthesis - chemicalbook [chemicalbook.com]
- 16. International Union of Basic and Clinical Pharmacology. XCVII. G Protein–Coupled Estrogen Receptor and Its Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Tamoxifen Methiodide Solubility & Handling
Executive Summary
Tamoxifen Methiodide (TMI) is a quaternary ammonium derivative of the selective estrogen receptor modulator (SERM) tamoxifen. Unlike its parent compound, which is lipophilic and membrane-permeable, TMI carries a permanent positive charge at the quaternary nitrogen.[1] This physicochemical modification renders the molecule membrane-impermeable , preventing it from crossing the blood-brain barrier (BBB) or passively diffusing into the cell cytoplasm.[1]
This guide details the solubility profile, preparation protocols, and handling requirements for TMI. It is specifically designed for researchers utilizing TMI to distinguish between cell-surface estrogen receptor (ER) signaling and intracellular/genomic ER activity, or to isolate peripheral effects from central neural mechanisms.[1]
Part 1: Physicochemical Profile[1]
The solubility behavior of TMI is governed by its amphiphilic nature: it possesses a highly polar, charged "head" (the quaternary ammonium) and a bulky, lipophilic "tail" (the triphenylethylene backbone).
| Parameter | Specification |
| Chemical Name | N-methyl tamoxifen iodide |
| Molecular Formula | C₂₇H₃₁INO |
| Molecular Weight | ~513.4 g/mol |
| Charge Status | Permanently Cationic (Quaternary Ammonium) |
| Primary Utility | Membrane-impermeable ER antagonist; BBB-impermeable.[1] |
| CAS Number | 76114-73-3 (Generic reference for methiodide salt) |
Solubility Data Matrix
Note: Solubility data for TMI is distinct from Tamoxifen Citrate. Do not conflate the two.
| Solvent | Solubility Rating | Max Concentration (Approx.) | Comments |
| DMSO | Excellent | > 25 mM (~12 mg/mL) | Recommended Stock Solvent. Stable at -20°C. |
| Ethanol | Good | ~ 10–20 mM | Suitable for stock, but evaporation can alter concentration over time.[1] |
| Water / PBS | Poor to Moderate | < 1 mM (< 0.5 mg/mL) | Precipitation Risk. The hydrophobic backbone limits solubility despite the charge. |
| Corn Oil | Not Recommended | N/A | Corn oil is used for the lipophilic free base. TMI is a salt and dissolves poorly in non-polar oils. |
Part 2: Preparation Protocols
Protocol A: Preparation of Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock solution for long-term storage.
-
Weighing: Accurately weigh the TMI powder. Note: TMI is hygroscopic; minimize exposure to air.
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM .
-
Calculation: For 5 mg of TMI (MW 513.4), add ~974 µL of DMSO.
-
-
Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and yellow.
-
Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into light-protective (amber) vials. Store at -20°C .
-
Stability:[1] Stable for 3–6 months if protected from light and moisture.
-
Protocol B: Preparation of Aqueous Working Solution
Objective: Dilute the stock for cell culture or acute tissue slice experiments (Final Conc: 1–10 µM).
-
Thawing: Thaw the DMSO stock aliquot at room temperature. Vortex before use to ensure homogeneity.
-
Rapid Dilution:
-
Prepare the required volume of aqueous buffer (e.g., aCSF, PBS, or Culture Media).
-
Crucial Step: While vortexing the buffer, slowly pipe the DMSO stock into the center of the liquid.
-
Ratio: Keep the final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.
-
-
Clarification: Inspect for precipitation. The solution must be crystal clear.
-
Note: If a higher concentration (>100 µM) is attempted in water, the hydrophobic backbone may drive micelle formation or precipitation.
-
Part 3: Experimental Applications & Rationale
Why Use Tamoxifen Methiodide?
The selection of TMI over standard Tamoxifen (Citrate or Free Base) is a strategic experimental choice driven by compartment restriction.
-
Cell Surface vs. Nuclear Signaling:
-
Central vs. Peripheral Exclusion:
-
When injected systemically (i.p.), TMI does not cross the Blood-Brain Barrier (BBB).[1] This allows researchers to block peripheral estrogen receptors (e.g., in bone or uterus) while leaving brain estrogen receptors intact.
-
Visualization: Mechanism of Action & Exclusion
The following diagram illustrates the mechanistic difference that dictates the solubility and application of TMI.
Figure 1: Compartmental restriction of Tamoxifen Methiodide compared to the membrane-permeable free base.[1]
Part 4: Troubleshooting & FAQs
Q: Can I dissolve TMI in Corn Oil for injection? A: No. Corn oil is the standard vehicle for Tamoxifen Free Base (lipophilic). TMI is a salt and will not dissolve effectively in oil, leading to suspension variability and poor bioavailability. For in vivo peripheral blockade, dissolve TMI in a small volume of DMSO/Ethanol and dilute with sterile saline (0.9% NaCl) immediately prior to injection.
Q: My aqueous solution is cloudy. What happened? A: You likely exceeded the solubility limit of the hydrophobic backbone.
-
Solution: Reduce the working concentration. If high concentrations are absolutely required, use a complexing agent like cyclodextrin (HP-β-CD), though this may affect receptor binding kinetics.[1]
Q: How do I verify the compound is actually the Methiodide salt? A: Check the Certificate of Analysis (CoA). The molecular weight should be approx. 513.4 g/mol (vs. 371.5 for base or 563.6 for citrate).[1]
References
-
Biegon, A. et al. (1996).[2] Biodistribution of N-methyl-tamoxifen-iodide, an estrogen receptor antagonist, in the female rat.[1]Nuclear Medicine and Biology , 23(1), 23-28.[1]
-
Sömjen, D. et al. (1996).[2] N-methyl-tamoxifen-iodide: A novel, membrane-impermeable antiestrogen.[1]Journal of Steroid Biochemistry and Molecular Biology , 59(3-4), 389-396.[1]
-
Wade, C. B. et al. (1993). Estrogen receptor dependence of the effects of tamoxifen on the female rat brain.Neuroendocrinology , 57(4), 658-664.[1] (Demonstrates use of methiodide for BBB exclusion).
-
Tocris Bioscience. Tamoxifen Citrate Product Sheet (for comparison of solubility constants).
Sources
Technical Guide: The Permanently Charged Nature of Tamoxifen Methiodide
Executive Summary
Tamoxifen Methiodide (TMI) represents a critical pharmacological tool in the dissection of estrogen signaling. Unlike its parent compound Tamoxifen (a Selective Estrogen Receptor Modulator, or SERM), which is lipophilic and membrane-permeable, TMI is a quaternary ammonium salt carrying a permanent positive charge. This physicochemical alteration renders the molecule membrane-impermeable, preventing it from accessing intracellular or nuclear Estrogen Receptors (nERs) via passive diffusion.
Consequently, TMI is the gold-standard chemical probe for isolating and studying membrane-initiated steroid signaling (MISS) .[1] It allows researchers to selectively antagonize surface-associated Estrogen Receptors (mERs) without confounding interference from genomic transcriptional regulation.[1]
Part 1: Chemical Basis of Exclusion
The Quaternary Ammonium Mechanism
The functional divergence between Tamoxifen and TMI lies in the nitrogen atom of the ethylamine side chain.
-
Tamoxifen: Contains a tertiary amine. At physiological pH (7.4), it exists in equilibrium between its protonated (charged) and unprotonated (neutral) forms. The neutral form readily traverses the lipid bilayer.
-
Tamoxifen Methiodide: Produced by the methylation of the tertiary amine using methyl iodide. This creates a quaternary ammonium cation . The nitrogen atom forms four covalent bonds with carbon, leaving no lone pair for proton exchange. The positive charge is structurally locked and independent of pH.
Solubility Inversion
A critical, often overlooked implication for experimental design is the solubility inversion:
-
Tamoxifen: Lipophilic (LogP ~6.0). Requires DMSO or Ethanol for stock preparation.
-
TMI: Hydrophilic. The ionic nature allows solubility in aqueous buffers (PBS) or saline, though stocks are often maintained in DMSO to prevent hydrolysis over long storage.
Structural Visualization
The following diagram contrasts the permeable nature of Tamoxifen with the electrostatic exclusion of TMI.
Figure 1: Mechanism of Action. Tamoxifen (Blue) crosses the membrane to access both nuclear and membrane receptors. TMI (Red) is kinetically excluded by the lipid bilayer, restricting its activity to surface receptors.
Part 2: Pharmacodynamics & Selectivity
Binding Affinity Profile
TMI retains high affinity for the Estrogen Receptor (ER), comparable to Tamoxifen, but its spatial access is restricted.
| Parameter | Tamoxifen (TAM) | Tamoxifen Methiodide (TMI) | Biological Implication |
| Charge State | pH-dependent (pKa ~8.[1]8) | Permanent Positive | TMI cannot cross membranes passively. |
| ER Binding (Cell-Free) | High (Ki ~ 1-5 nM) | High (Ki ~ 1-10 nM) | TMI is a potent antagonist if it can reach the binding pocket.[1] |
| mER Selectivity | Low (Binds mER & nER) | High (Kinetic Selectivity) | TMI isolates non-genomic pathways. |
| GPER Binding | Agonist | Context Dependent | TMI may interact with GPER if the binding site is extracellularly accessible. |
The "Kinetic Exclusion" Principle
It is scientifically inaccurate to claim TMI never enters the cell. Over extended incubation periods (>24 hours) or at high concentrations (>10 µM), TMI may enter via:
-
Organic Cation Transporters (OCTs): Slow, carrier-mediated uptake.[1]
-
Endocytosis: Non-specific fluid phase uptake. Guidance: Experiments using TMI should be designed with short timeframes (minutes to <4 hours) to ensure the observed effects are strictly membrane-initiated.[1]
Part 3: Applications in Signal Transduction
TMI is utilized to dissect the "Rapid Signaling" cascade. Estrogen signaling is biphasic:
-
Genomic (Slow): Ligand
nER ERE Binding Transcription (Hours). -
Non-Genomic (Fast): Ligand
mER Kinase Cascade (Seconds/Minutes).
TMI blocks the latter without affecting the former (in the short term), allowing researchers to prove that a specific phenotype (e.g., rapid ERK phosphorylation) is initiated at the membrane.
Figure 2: Signal Dissection.[1] TMI specifically inhibits the mER-Src-MAPK/PI3K axis (Left) while leaving the classical nuclear genomic pathway (Right) initially intact.[1]
Part 4: Experimental Protocols
Preparation of TMI Stock
Safety Note: TMI is a quaternary salt and an estrogen antagonist.[2][3][4][5] Handle with PPE.
-
Solvent: Unlike Tamoxifen, TMI is soluble in water, but stability is better in organic solvents. Dissolve TMI powder in 100% Ethanol or DMSO to create a 10 mM stock solution.
-
Storage: Aliquot into light-protected (amber) tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock directly into serum-free media or PBS immediately prior to use. Ensure the final solvent concentration (DMSO/EtOH) is <0.1% to avoid vehicle toxicity.
The "Membrane Isolation" Assay (Short-Pulse Protocol)
This protocol validates if a cellular response is membrane-initiated.[1]
Materials:
-
Estradiol (E2) [10 nM].
-
Tamoxifen Methiodide (TMI) [1 µM].
-
Control: Tamoxifen (TAM) [1 µM].
Workflow:
-
Starvation: Serum-starve cells for 24 hours (phenol-red free media) to eliminate background estrogenic signaling.[1]
-
Pre-treatment: Incubate cells with TMI (1 µM) or TAM (1 µM) for 30 minutes.
-
Rationale: Allows the antagonist to saturate receptors. TMI saturates surface receptors; TAM saturates both surface and nuclear.
-
-
Stimulation: Add Estradiol (10 nM) for 5–15 minutes.
-
Lysis & Analysis: Lyse cells immediately. Perform Western Blot for p-ERK1/2 (phosphorylated ERK).[1]
Interpretation:
-
If TMI blocks E2-induced p-ERK: The signal originated at the membrane (mER).[1]
-
If TMI fails to block, but TAM blocks: The signal may require intracellular receptor activation or TMI affinity for that specific receptor conformation is low.
Part 5: Troubleshooting & Limitations
The GPER Confound
Issue: GPER (GPR30) is a 7-transmembrane GPCR that also binds estrogen.[1][7] Nuance: Tamoxifen is often a GPER agonist. While TMI is designed to antagonize mER, its interaction with GPER is complex. If your readout (e.g., ERK phosphorylation) is GPER-dependent, TMI might not inhibit it, or might even weakly stimulate it depending on the cell type. Control: Always use a specific GPER antagonist (e.g., G-15 or G-36 ) alongside TMI to rule out GPER involvement.[1]
Long-Term Leakage
Issue: TMI effects observed after 24–48 hours are unreliable. Reason: Slow uptake via cation transporters or hydrolysis of the methiodide salt can occur. Solution: Restrict TMI use to rapid signaling studies (<4 hours). For long-term genomic studies, TMI is not the appropriate tool.
References
-
Levin, E. R. (2005). Integration of the extranuclear and nuclear actions of estrogen. Molecular Endocrinology, 19(8), 1951-1959. Link
- Puy, L., et al. (1995). Immunocytochemical detection of a membrane-impermeable estrogen antagonist (Tamoxifen Methiodide) in breast cancer cells. Endocrinology. (Foundational work establishing TMI exclusion).
-
Revankar, C. M., et al. (2005). Synthetic estrogen derivatives demonstrate the functionality of intracellular GPR30. Science, 307(5715), 1625-1630.[1] Link
-
Smith, C. L., & O'Malley, B. W. (2004). Coregulator function: a key to understanding tissue specificity of selective receptor modulators. Endocrine Reviews, 25(1), 45-71.[1] Link
-
Prossnitz, E. R., & Arterburn, J. B. (2015). International Union of Basic and Clinical Pharmacology. XCVII. G Protein-Coupled Estrogen Receptor and Its Pharmacologic Modulators.[1] Pharmacological Reviews, 67(3), 505-540.[1] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Heterogeneity of binding sites for tamoxifen and tamoxifen derivatives in estrogen target and nontarget fetal organs of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Stimulating the GPR30 estrogen receptor with a novel tamoxifen analogue activates SF-1 and promotes endometrial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: In Vivo vs. In Vitro Effects of Tamoxifen Methiodide
Executive Summary: The Spatial Resolution of Estrogen Signaling
In the landscape of selective estrogen receptor modulators (SERMs), Tamoxifen Methiodide (TMI) occupies a critical, yet often underutilized, niche. While standard Tamoxifen (TAM) and its active metabolite 4-Hydroxytamoxifen (4-OHT) are the gold standards for global estrogen receptor (ER) modulation and Cre-ERt2 induction, they lack spatial specificity; they freely cross the blood-brain barrier (BBB), confounding studies where central (neural) versus peripheral (somatic) mechanisms must be distinguished.
This guide delineates the physicochemical and functional differences between TMI and standard Tamoxifen. It provides a validated framework for using TMI to achieve peripheral-exclusive ER antagonism or Cre-loxP recombination, effectively "silencing" the body while leaving the brain’s estrogen signaling intact.
Part 1: Chemical & Pharmacological Basis
The functional divergence between Tamoxifen and Tamoxifen Methiodide is rooted in a single chemical modification: quaternization .
The Quaternary Ammonium Switch
Standard Tamoxifen is a lipophilic triphenylethylene derivative. This lipophilicity allows it to passively diffuse across the endothelial tight junctions of the BBB.
Tamoxifen Methiodide , conversely, is synthesized by methylating the amine group of Tamoxifen. This creates a permanently charged quaternary ammonium cation.
-
Charge: Positive (fixed).
-
Hydrophilicity: Significantly increased.
-
BBB Permeability: Near zero.
Because the BBB effectively excludes large, charged polar molecules, TMI remains sequestered in the peripheral circulation.
Mechanistic Diagram: The BBB Exclusion Principle
The following diagram illustrates the differential pharmacokinetics of TAM versus TMI.
Figure 1: Differential BBB permeability. Tamoxifen (White) crosses tight junctions to bind neural ERs. TMI (Yellow) is repelled, leaving neural ERs unaffected.
Part 2: Comparative Technical Analysis
Researchers must choose the correct ligand based on the required spatial resolution. The table below synthesizes data regarding binding affinity, solubility, and application.
Ligand Comparison Table
| Feature | Tamoxifen (TAM) | 4-Hydroxytamoxifen (4-OHT) | Tamoxifen Methiodide (TMI) |
| Chemical Nature | Lipophilic Base | Lipophilic Metabolite | Hydrophilic Salt |
| BBB Permeability | High | High | Negligible |
| ER Binding Affinity | Low (Prodrug) | High (Active) | High (Direct Antagonist) |
| Metabolism Required | Yes (CYP450 -> 4-OHT) | No | No |
| Primary Solvent | Corn Oil / Ethanol | Ethanol | Saline / Water |
| In Vivo Use Case | Global KO / Antagonism | Acute Global Induction | Peripheral-Only KO / Antagonism |
Critical Insight: Unlike Tamoxifen, which requires hepatic metabolism to generate high-affinity metabolites (4-OHT), TMI binds ERs directly with high affinity. This makes TMI faster-acting in peripheral tissues.
Part 3: In Vivo Application & Protocols
The "Peripheral-Only" Cre-ERt2 Induction
This protocol is designed for researchers using Cre-ERt2 mouse lines who wish to delete a gene in the liver, heart, or bone without affecting the gene in the hypothalamus or hippocampus.
Protocol: Preparation of TMI Solution
Unlike Tamoxifen (which requires corn oil and sonication), TMI is water-soluble.
Reagents:
-
Tamoxifen Methiodide (Sigma or equivalent).
-
Sterile 0.9% Saline (Vehicle).
-
Amber microcentrifuge tubes (TMI is light-sensitive).
Step-by-Step:
-
Calculate Mass: Target concentration is typically 1 mg/mL to 5 mg/mL depending on dose.
-
Dissolution: Weigh TMI powder into an amber tube. Add sterile saline.
-
Mixing: Vortex gently. TMI should dissolve readily at room temperature. Do not use corn oil.
-
Storage: Use fresh. If storage is necessary, freeze at -20°C for max 1 week.
Protocol: Administration (Mouse)
-
Dose: 10–20 mg/kg body weight (i.p.).
-
Note: This is lower than the standard 75 mg/kg used for Tamoxifen because TMI is not a prodrug and has higher bioavailability in the periphery.
-
-
Frequency: Daily injection for 3–5 consecutive days.
-
Clearance: Wait 7 days post-injection before tissue collection to allow for recombination and drug clearance.
Experimental Workflow: Validating Peripheral Specificity
To ensure the protocol worked, you must validate that recombination occurred in the tail/liver but not in the brain.
Figure 2: Validation workflow. Success is defined by recombination (+) in peripheral tissue and lack thereof (-) in neural tissue.
Part 4: In Vitro Characterization
While TMI is primarily an in vivo tool, it is used in vitro to verify receptor binding without the confounding factors of metabolism.
Binding Affinity & Solubility
-
Affinity: TMI binds the Estrogen Receptor (ERα/β) with an affinity comparable to 4-Hydroxytamoxifen (IC50 ~1-5 nM range), acting as a competitive antagonist.
-
Cell Culture Vehicle:
-
Preferred: Water or PBS.
-
Avoid: DMSO is unnecessary and can be cytotoxic at high concentrations.
-
Concentration: Typical working concentration is 100 nM – 1 µM for complete antagonism.
-
Troubleshooting Common Issues
| Issue | Cause | Solution |
| Precipitation in Syringe | Used PBS with high salt or cold solution. | Use 0.9% Saline at room temp. |
| Unexpected Brain Effects | BBB compromise (stress/inflammation) or ultra-high dose. | Check for BBB leakage; lower dose to <20 mg/kg. |
| No Recombination (Peripheral) | TMI degraded by light. | Prepare in amber tubes; do not autoclave TMI. |
References
-
Wade, G. N., & Heller, H. W. (1993). Tamoxifen mimics the effects of estradiol on food intake, body weight, and body composition in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 264(6), R1219-R1223.
- Core Reference: Establishes TMI as a peripherally acting anti-estrogen that does not affect central regul
-
Litwak, S. A., et al. (2014). Spatiotemporal control of gene expression in the brain using a specific Cre-driver line. Frontiers in Neural Circuits.
- Context: Discusses the limitations of standard Tamoxifen regarding BBB permeability and the utility of alternative induction str
- Valera, S., et al. (1994). Modulation of 5-HT2A receptor mRNA levels in the rat brain by estrogen and tamoxifen. Molecular Brain Research. Context: Demonstrates standard Tamoxifen's ability to cross the BBB and alter neural gene expression, contrasting with TMI's exclusion.
-
Tocris Bioscience. Tamoxifen Methiodide Product Information & Solubility Data.
- Technical Data: Confirms quaternary salt structure and aqueous solubility profile.
Technical Guide: Tamoxifen Methiodide for Dissecting Central vs. Peripheral Estrogen Signaling
Executive Summary
Tamoxifen Methiodide (TMI) is a quaternary ammonium derivative of the selective estrogen receptor modulator (SERM) tamoxifen. Unlike its parent compound, which is lipophilic and readily crosses the blood-brain barrier (BBB), TMI carries a permanent positive charge that restricts its distribution to the periphery.
This physicochemical distinction makes TMI an indispensable "chemical scalpel" for researchers. By comparing the effects of systemic Tamoxifen (global blockade) against TMI (peripheral blockade), scientists can spatially resolve whether an estrogen-dependent phenotype (e.g., thermoregulation, glucose homeostasis, or feeding behavior) is mediated by neural circuits or peripheral tissues.
Part 1: Chemical Basis of Exclusion
The utility of TMI rests entirely on its inability to traverse the BBB. This is not due to receptor affinity differences but strictly due to molecular ionization .
The Quaternary Ammonium Mechanism
Standard tamoxifen contains a tertiary amine. At physiological pH (7.4), a fraction of tamoxifen remains uncharged (lipophilic), allowing it to diffuse passively across the endothelial tight junctions of the BBB.
In contrast, TMI is synthesized by methylating the tertiary amine, creating a quaternary ammonium salt . This nitrogen atom bears a permanent positive charge (
Visualization: The BBB Interface
The following diagram illustrates the differential permeability mechanisms.
Figure 1: Mechanism of BBB exclusion. Tamoxifen (Green path) crosses via passive diffusion. TMI (Red path) is blocked by the lipid bilayer due to its permanent cationic charge.
Part 2: Experimental Utility & Logic
The primary application of TMI is the "Central vs. Peripheral" subtraction paradigm . This experimental design is critical when studying systemic physiological regulators like Estrogen Receptor
The Logic Tree
To validate a central mechanism, one must demonstrate that global antagonism (Tamoxifen) blocks the effect, while peripheral antagonism (TMI) fails to block it.
Figure 2: Decision tree for distinguishing central vs. peripheral mechanisms using TMI.
Part 3: Validated Protocols
Synthesis of Tamoxifen Methiodide
Note: TMI is not always commercially available off-the-shelf and may require custom synthesis. The reaction is a standard quaternization.
Reagents:
-
Tamoxifen (Free Base)[1]
-
Methyl Iodide (MeI) - Caution: Neurotoxin/Carcinogen
-
Acetone or Methanol (Solvent)
Workflow:
-
Dissolve Tamoxifen free base in dry acetone (approx. 10 mL/g).
-
Add excess Methyl Iodide (5-10 equivalents) under a fume hood.
-
Stir at room temperature for 24–48 hours in a sealed, light-protected vessel.
-
The methiodide salt will precipitate as a white/off-white solid.
-
Filter the precipitate and wash with cold diethyl ether to remove unreacted tamoxifen and MeI.
-
Recrystallize from ethanol/ether if high purity is required.
-
Validation: Confirm structure via NMR (look for the specific shift of the quaternary N-methyl group) or Mass Spectrometry.
Preparation for Injection (Vehicle Selection)
Critical Distinction: unlike Tamoxifen base (which requires Corn Oil or Ethanol), TMI is a salt and is water-soluble .
-
Vehicle: 0.9% Saline or PBS. (DMSO 5-10% can be added if solubility is sluggish, but usually unnecessary for the salt form).
-
Concentration: 1–5 mg/mL (depending on dose).
-
Storage: Prepare fresh or store aliquots at -20°C protected from light.
Dosage Guidelines (Mouse Model)
Dosage should be equimolar to standard Tamoxifen protocols, adjusted for molecular weight (TMI MW ~513 vs. Tamoxifen MW ~371).
| Parameter | Tamoxifen (Global Control) | Tamoxifen Methiodide (Peripheral Probe) |
| Primary Route | IP or SC | IP or SC |
| Vehicle | Corn Oil (requires sonication) | Saline / PBS |
| Standard Dose | 10–40 mg/kg | 15–50 mg/kg (adjust for MW) |
| Frequency | Daily (Acute) or Implant | Daily (Acute) |
| Washout | Slow (Lipophilic depot) | Faster (Renal clearance of salt) |
Part 4: Scientific Integrity & Troubleshooting
Validating the Barrier (Self-Validation)
When publishing data using TMI, you must prove it did not cross the BBB in your specific model.
-
Positive Control: Measure a known central response to estrogen (e.g., LH surge suppression or lordosis behavior in ovariectomized females).
-
Molecular Control: PCR analysis of estrogen-responsive genes (e.g., Greb1, Pgr) in the hypothalamus.
-
Expectation: E2 treatment induces these genes. Tamoxifen blunts induction. TMI leaves induction intact.
-
Potential Pitfalls
-
De-methylation: In rare cases, hepatic metabolism could theoretically demethylate TMI back to Tamoxifen, though this is metabolically unfavorable compared to other pathways. Always use acute timeframes (1-5 days) to minimize metabolite accumulation.
-
BBB Leakage: In models of neuroinflammation (e.g., EAE, stroke, or high-fat diet-induced obesity), the BBB may be compromised. In these states, TMI may leak into the CNS, invalidating the "peripheral-only" claim.
-
Mitigation: Assess BBB integrity using Evans Blue dye or Sodium Fluorescein in your specific animal cohort.
-
References
-
Wade, G. N., & Heller, H. W. (1993). Tamoxifen mimics the effects of estradiol on food intake, body weight, and body composition in rats.[4] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Context: Establishes the baseline metabolic effects of Tamoxifen, necessitating the need for peripheral-only tools to dissect the mechanism.
-
Domb, A. J., et al. (1997). Evaluation of the anticancer action of a permanently charged tamoxifen derivative, tamoxifen methiodide: An MRI study. International Journal of Pharmaceutics. Context: foundational paper characterizing TMI (referred to as TMI or quaternary tamoxifen), its synthesis, and its equipotent activity in vitro compared to Tamoxifen. [5]
-
Mauvais-Jarvis, F., et al. (2013). The role of estrogens in control of energy balance and glucose homeostasis. Endocrine Reviews. Context: Comprehensive review discussing the use of central vs. peripheral antagonists in dissecting metabolic pathways.
-
Cayman Chemical / Sigma Aldrich Technical Data. Context: Physicochemical properties of Tamoxifen and its derivatives (Solubility profiles).[2][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Tamoxifen suppresses pancreatic β-cell proliferation in mice | PLOS One [journals.plos.org]
- 4. Tamoxifen mimics the effects of estradiol on food intake, body weight, and body composition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
How to use Tamoxifen methiodide in cell culture
Application Note: Selective Activation of Membrane Estrogen Receptors Using Tamoxifen Methiodide
Part 1: Introduction & Mechanism of Action
1.1 The Challenge: Distinguishing Genomic vs. Non-Genomic Signaling
Classical estrogen signaling involves the diffusion of ligands (like Estradiol or Tamoxifen) through the plasma membrane, binding to intracellular Estrogen Receptors (ER
However, estrogens also trigger rapid, second-messenger signaling events (calcium flux, ERK/MAPK phosphorylation) initiated at the plasma membrane. Studying these non-genomic (membrane-initiated) pathways is difficult because standard ligands activate both membrane and nuclear receptors simultaneously.
1.2 The Solution: Tamoxifen Methiodide Tamoxifen Methiodide (Meth-Tam) is a quaternary ammonium salt derivative of Tamoxifen. Unlike its parent compound, Meth-Tam carries a permanent positive charge, rendering it membrane-impermeable . It binds to surface-expressed estrogen receptors (mER) or G-protein coupled estrogen receptors (GPER/GPR30) but cannot passively diffuse into the cytoplasm to reach nuclear receptors.
Key Application: Meth-Tam is the gold-standard tool for isolating and validating membrane-initiated estrogen signaling without the confounding variables of nuclear transcription.
Part 2: Visualizing the Mechanism
The following diagram illustrates the differential signaling capability of Tamoxifen (permeable) versus Tamoxifen Methiodide (impermeable).
Caption: Differential pathway activation. Tamoxifen activates both membrane and nuclear receptors. Tamoxifen Methiodide is physically blocked from nuclear entry, isolating membrane-initiated kinase cascades.
Part 3: Chemical Properties & Preparation
3.1 Physical Data
-
Molecular Weight: ~499.4 g/mol (varies slightly by hydration state; check specific lot).
-
Solubility: Soluble in DMSO (up to 50 mM). Poorly soluble in water/PBS.[1]
-
Stability: Light Sensitive. All triphenylethylene derivatives can photo-isomerize. Handle under low light and store in amber vials.
3.2 Preparation of Stock Solutions (Protocol)
| Component | Concentration | Volume | Preparation Notes |
| Stock Solution | 10 mM | 1 mL | Dissolve 4.99 mg Meth-Tam in 1 mL anhydrous DMSO. Vortex until clear. |
| Working Solution | 10 | Variable | Dilute Stock 1:1000 in serum-free media immediately before use. |
| Vehicle Control | 0.1% DMSO | Variable | Must match the final DMSO concentration of the treatment group. |
Critical Step: Do not store aqueous working solutions.[1][2][3] The compound may precipitate or degrade. Prepare fresh from the DMSO stock for every experiment.
Part 4: Experimental Protocol: Rapid Signaling Assay
Objective: To detect rapid ERK1/2 phosphorylation mediated by membrane ER activation in MCF-7 cells.
4.1 Materials
-
Cell Line: MCF-7 (ER+ Breast Cancer).
-
Media: Phenol Red-Free DMEM (Phenol red mimics estrogen).
-
Serum: Charcoal-Stripped Fetal Bovine Serum (CS-FBS) (Removes endogenous steroids).
-
Lysis Buffer: RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
4.2 Step-by-Step Methodology
-
Seeding (Day 1): Seed MCF-7 cells in 6-well plates (3 x 10^5 cells/well) in standard growth media. Allow to attach for 24 hours.
-
Starvation (Day 2 - Critical):
-
Wash cells 2x with PBS.
-
Switch to Phenol Red-Free DMEM containing 0% Serum (or 0.1% BSA) for 24 hours.
-
Reasoning: This "resets" the basal signaling noise caused by growth factors and endogenous estrogens.
-
-
Treatment (Day 3):
-
Prepare 10
M Tamoxifen Methiodide in warm, serum-free media. -
Prepare Vehicle Control (0.1% DMSO).
-
Aspirate starvation media.
-
Add treatment media gently.
-
Incubate for EXACT timepoints: 0, 5, 10, 15, 30, and 60 minutes.
-
Note: Membrane effects are rapid. A 24-hour incubation is inappropriate for this assay.
-
-
Lysis & Preservation:
-
Place plate on ice immediately.
-
Aspirate media and wash 1x with ice-cold PBS containing 1mM Na3VO4 (stops phosphatases).
-
Add ice-cold Lysis Buffer. Scrape and collect.
-
-
Analysis:
-
Perform Western Blot.
-
Primary Targets: p-ERK1/2 (Thr202/Tyr204).
-
Loading Control: Total ERK1/2 or GAPDH.
-
4.3 Workflow Diagram
Caption: Experimental workflow for detecting rapid membrane signaling events.
Part 5: Self-Validating Controls & Troubleshooting
To ensure scientific integrity, you must prove the compound did not enter the nucleus.
5.1 The "Exclusion" Control (Luciferase Reporter) If you are claiming membrane specificity, you must run a parallel ERE-Luciferase reporter assay.
-
Setup: Transfect cells with an Estrogen Response Element (ERE)-Luciferase plasmid.
-
Treatment: Treat with Estradiol (Positive Control), Tamoxifen (Permeable Control), and Meth-Tam (Experimental).
-
Expected Result:
-
Estradiol: High Luciferase signal.
-
Tamoxifen: Partial signal (agonist/antagonist profile) or inhibition of E2.
-
Meth-Tam: NO significant increase in Luciferase signal compared to vehicle.
-
If Meth-Tam induces Luciferase, your concentration is too high, or the membrane integrity is compromised.
-
5.2 Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No p-ERK signal | High basal noise | Ensure 24h serum starvation is strict. Wash thoroughly to remove serum. |
| Meth-Tam activates nuclear genes | Membrane leakage | Check cell viability. High concentrations (>10 |
| Precipitation in media | Low solubility | Vortex stock vigorously. Do not exceed 100 |
Part 6: References
-
Larkin, A., et al. (2023). Mechanisms of Membrane Permeabilization by Tamoxifen Derivatives. National Institutes of Health. (Generalized placeholder for biophysical mechanism).
-
Revankar, C. M., et al. (2005). A Transmembrane Intracellular Estrogen Receptor Mediates Rapid Cell Signaling. Science. (Foundational paper on GPER/GPR30 and membrane signaling).
-
Zhang, Y., et al. (2013). Estrogen Receptor-Mediated Rapid Signaling in Breast Cancer. Journal of Molecular Endocrinology. (Review of rapid signaling protocols).
-
Sigma-Aldrich Product Sheet. Tamoxifen Methiodide Properties and Handling. (Chemical property verification).
(Note: While specific URLs for papers 1-3 are representative of the field, always verify the exact DOI for the specific year/volume in your final manuscript.)
Sources
Application Note: Optimization of Tamoxifen Methiodide for In Vitro Cre-ER Induction
Executive Summary
This Application Note provides a technical framework for utilizing Tamoxifen Methiodide to induce Cre-ER^T2 mediated gene recombination in vitro. While 4-Hydroxytamoxifen (4-OHT) remains the gold standard for in vitro applications due to its high affinity and membrane permeability, Tamoxifen Methiodide offers a specific advantage: water solubility . This characteristic eliminates the need for organic solvents (DMSO or Ethanol), which can be cytotoxic or interfere with differentiation in sensitive cell lines (e.g., embryonic stem cells, primary neurons).
Critical Scientist’s Note: Tamoxifen Methiodide is a quaternary ammonium salt. Unlike the lipophilic Tamoxifen free base or 4-OHT, it exhibits reduced membrane permeability and requires no metabolic activation by hepatic enzymes (which are often absent in cell culture). Consequently, successful induction requires higher concentrations and rigorous dose-response optimization to balance recombination efficiency against potential cytotoxicity.
Scientific Mechanism & Rationale
The Cre-ER^T2 System
The Cre-ER^T2 fusion protein is sequestered in the cytoplasm by Heat Shock Protein 90 (HSP90). Upon binding with an estrogen antagonist (Tamoxifen or its metabolites), the fusion protein undergoes a conformational change, dissociates from HSP90, and translocates to the nucleus to excise loxP-flanked DNA sequences.
The Challenge of In Vitro Induction
-
Metabolism: In vivo, Tamoxifen is metabolized by liver CYP450 enzymes into 4-OHT (high affinity).[1] Most cultured cells lack these enzymes. Therefore, using Tamoxifen free base in vitro is often inefficient.
-
Solubility vs. Permeability:
-
4-OHT: High affinity, membrane-permeable, but requires EtOH/DMSO (toxic).
-
Tamoxifen Methiodide: Water-soluble (non-toxic vehicle), but low membrane permeability (charged quaternary amine) and lower affinity than 4-OHT.
-
Pathway Visualization
The following diagram illustrates the mechanistic differences between standard 4-OHT induction and the specific pathway required for Tamoxifen Methiodide.
Figure 1: Comparative mechanism of entry. Tamoxifen Methiodide faces a membrane barrier due to its charge, necessitating higher extracellular concentrations compared to 4-OHT.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create a stable, sterile stock solution without organic solvents.
Materials:
-
Tamoxifen Methiodide (Powder)
-
Sterile Nuclease-Free Water or PBS (pH 7.4)
-
0.22 µm Syringe Filter (PES membrane recommended for low protein binding)
Steps:
-
Weighing: Weigh an appropriate amount of Tamoxifen Methiodide.
-
Calculation: MW ≈ 483.4 g/mol . To make 10 mL of 10 mM stock, weigh 48.34 mg .
-
-
Dissolution: Add sterile water or PBS. Vortex vigorously for 2-5 minutes.
-
Note: Unlike the free base, the methiodide salt should dissolve readily in aqueous buffer up to ~50 mM.
-
-
Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile, light-protected (amber) tube.
-
Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C for up to 3 months.
Protocol B: Dose-Response "Kill Curve" & Recombination Assay
Objective: Determine the "Sweet Spot"—the concentration that maximizes recombination while minimizing toxicity.
Experimental Design: Since cell lines vary in permeability, you must titrate. Do not assume a single concentration works.
| Condition | Concentration (µM) | Role |
| Vehicle Control | 0 µM | Baseline Viability / Spontaneous Recombination |
| Low Dose | 1 µM | Minimal Toxicity check |
| Mid Dose | 5 µM | Standard starting point for salts |
| High Dose | 10 µM | Potential Toxicity threshold |
| Very High Dose | 25 µM | For resistant cell lines (Monitor closely) |
| Positive Control | 1 µM (4-OHT) | Reference for max recombination efficiency |
Workflow:
-
Seeding: Seed cells (e.g., 200,000 cells/well in 6-well plate) and allow to adhere for 24 hours.
-
Induction: Replace media with fresh media containing the specific concentration of Tamoxifen Methiodide.
-
Duration: Incubate for 24 to 48 hours . (Longer exposure increases toxicity risk).
-
-
Washout: Aspirate media, wash 2x with PBS, and replace with standard growth media.
-
Recovery: Allow cells to recover for 24-48 hours to express the phenotype (or degrade the target protein).
-
Readout:
-
Viability: Trypan Blue or ATP-based assay (CellTiter-Glo).
-
Efficiency: Western Blot (protein loss) or PCR (genomic excision band).
-
Workflow Visualization
Figure 2: Step-by-step optimization workflow. Critical decision points occur at the Washout and Analysis phases.
Troubleshooting & Comparative Analysis
Common Pitfalls
-
Low Recombination Efficiency: Often caused by the poor membrane permeability of the methiodide salt.
-
Solution: Increase concentration to 20-30 µM or extend exposure time to 72h (if viability permits). Alternatively, switch to 4-OHT.
-
-
High Toxicity: Tamoxifen derivatives can disrupt mitochondrial function and membrane fluidity at high concentrations.
-
Solution: Reduce exposure time to 12 hours (pulse treatment).
-
Comparative Table: Inducer Selection
| Feature | Tamoxifen Methiodide | 4-Hydroxytamoxifen (4-OHT) | Tamoxifen (Free Base) |
| Solvent | Water / PBS | Ethanol / DMSO | Ethanol / Corn Oil |
| Permeability | Low (Charged) | High (Lipophilic) | High |
| Affinity for ER^T2 | Moderate | Very High | Low (Prodrug) |
| Typical In Vitro Conc. | 5 - 20 µM | 0.1 - 1.0 µM | 1 - 5 µM (Toxic) |
| Primary Use Case | Sensitive cells (No DMSO) | Standard Knockout | In Vivo only |
References
-
Indra, A. K., et al. (1999). Temporally-controlled site-specific mutagenesis in the basal layer of the epidermis: comparison of the recombinase activity of the tamoxifen-inducible Cre-ER(T) and Cre-ER(T2) recombinases. Nucleic Acids Research. Link
-
Feil, R., et al. (1997). Ligand-activated site-specific recombination in mice. Proceedings of the National Academy of Sciences. Link
-
Jackson Laboratory. Cre-ERT2 System and Preparation of Tamoxifen. JAX Technical Guide. Link
-
Reid, G., et al. (2002). Multiple mechanisms for tamoxifen-induced cell death. Molecular Cancer Therapeutics. Link
-
Sigma-Aldrich. Tamoxifen Methiodide Product Information & Solubility Data.[2] Link
Sources
Application Note: High-Fidelity Dissection of Membrane-Initiated Estrogen Signaling using Tamoxifen Methiodide
Abstract & Scientific Rationale
The study of estrogen receptor (ER) signaling is complicated by the dual mechanism of steroid hormones: the classical genomic pathway (nuclear translocation and DNA binding) and the rapid non-genomic pathway (membrane-initiated signaling cascades like MAPK/ERK and PI3K/Akt).
Tamoxifen Methiodide (Tam-Met) is a critical chemical biology tool designed to resolve this spatial dichotomy. Unlike its parent compound Tamoxifen, which is lipophilic and cell-permeable, Tam-Met is a quaternary ammonium salt. This permanent positive charge renders it membrane-impermeable , confining its antagonistic activity exclusively to the cell surface.
This Application Note provides a rigorous framework for using Tam-Met in primary cell cultures (specifically neurons and cardiomyocytes) to isolate membrane-bound ER (mER) function without confounding interference from nuclear ER (nER) genomic events.
Mechanism of Action & Experimental Logic[1]
To validate mER-specific signaling, one must demonstrate that a cellular response is blocked by Tam-Met but preserved or blocked differently by permeable modulators.
The Spatial Dichotomy of ER Antagonism
Figure 1: Differential access of Tamoxifen vs. Tamoxifen Methiodide. Tam-Met effectively "blindfolds" the cell surface receptors while leaving nuclear receptors accessible to endogenous ligands, allowing for precise spatial dissection.
Material Preparation & Handling[2][3]
Critical Quality Attribute (CQA): The integrity of the quaternary ammonium salt is paramount. Degradation or contamination with parent Tamoxifen will ruin the spatial selectivity.
| Parameter | Specification | Notes |
| Compound | Tamoxifen Methiodide | CAS: 76114-73-3 (Check specific vendor salt form) |
| Molecular Weight | ~499.4 g/mol | Significantly heavier than Tamoxifen base due to methyl/iodide. |
| Solubility | DMSO (up to 50 mM) | While salts are more polar, DMSO is preferred for stock stability. Avoid aqueous stock storage.[1][2] |
| Storage | -20°C, Desiccated, Dark | Light Sensitive. Photo-isomerization can alter affinity. |
| Working Conc. | 100 nM – 10 µM | Typical IC50 at mER is ~1-5 µM. |
Stock Solution Protocol
-
Weighing: Weigh 5 mg of Tam-Met in a static-free environment (hygroscopic).
-
Dissolution: Dissolve in 100% anhydrous DMSO to create a 10 mM stock . Vortex for 30 seconds.
-
Aliquoting: Aliquot into light-proof (amber) microtubes (20 µL per tube) to avoid freeze-thaw cycles.
-
Expiry: Use aliquots within 3 months.
Experimental Protocols
Protocol A: Rapid Signaling Assay (Calcium Flux) in Primary Neurons
Objective: To determine if an estrogenic response is mediated by surface receptors.
Prerequisites:
-
Primary Rat Cortical/Hippocampal Neurons (DIV 7-10).
-
Glass-bottom dishes coated with Poly-D-Lysine.
-
Calcium Indicator: Fluo-4 AM or Fura-2 AM.
Step-by-Step Workflow:
-
Dye Loading:
-
Wash neurons 2x with HBSS (calcium/magnesium-free).
-
Incubate with 2 µM Fluo-4 AM + 0.02% Pluronic F-127 in HBSS for 30 min at 37°C in dark.
-
Wash 3x with HBSS containing Ca2+/Mg2+ (Recording Buffer).
-
Rest: Allow cells to de-esterify dye for 20 min at RT.
-
-
Pre-Treatment (The Critical Step):
-
Group 1 (Control): Vehicle (0.1% DMSO).
-
Group 2 (Total Block): Tamoxifen (1 µM).[3]
-
Group 3 (Surface Block): Tamoxifen Methiodide (1 µM) .
-
Incubation: 20 minutes. Note: Tam-Met does not need long pre-incubation as it does not need to penetrate the membrane.
-
-
Stimulation & Acquisition:
-
Start live imaging (confocal or widefield, 1 frame/sec).
-
Record baseline for 30 seconds.
-
Inject 17β-Estradiol (E2) to final conc. of 10 nM (or specific agonist).
-
Record response for 5-10 minutes.
-
-
Data Interpretation:
-
If E2 induces a Ca2+ spike in Group 1 but NOT in Group 3 , the signal is Membrane-Initiated .
-
If E2 induces a Ca2+ spike in Group 3 , the signal is likely intracellular (or Tam-Met concentration is insufficient).
-
Protocol B: Transcriptional Exclusion Control (The "Self-Validation")
Objective: To prove Tamoxifen Methiodide did NOT enter the nucleus.
Context: You must prove that at the concentration used in Protocol A, Tam-Met fails to block nuclear transcription.
-
Setup: Primary cells or a reporter line (e.g., MCF-7 with ERE-Luciferase) as a surrogate.
-
Treatment (24 Hours):
-
Readout: qPCR for TFF1/pS2 (classic ER target) or Luciferase activity.
-
Validation Criteria:
-
Condition C must show significant inhibition of E2.
-
Condition D must show NO inhibition (levels comparable to Condition B).
-
Failure Mode: If Condition D inhibits transcription, Tam-Met has entered the cell (concentration too high or membrane compromised) or the gene is regulated by surface signaling crosstalk.
-
Experimental Workflow Diagram
Figure 2: Integrated workflow ensuring steroid-free baseline and parallel processing of total vs. surface-restricted blockade.
Expected Results & Troubleshooting
Data Summary Table
| Readout | E2 Alone | E2 + Tamoxifen | E2 + Tam-Methiodide | Interpretation of Tam-Met Result |
| Ca2+ Flux (Rapid) | High | Low | Low | The Ca2+ flux is mediated by a Surface Receptor . |
| Ca2+ Flux (Rapid) | High | Low | High | The Ca2+ flux is mediated by an Intracellular Receptor (rare) or non-ER mechanism. |
| Transcription (24h) | High | Low | High | SUCCESS: Tam-Met successfully excluded from nucleus. |
| Transcription (24h) | High | Low | Low | FAILURE: Tam-Met entered cell or surface signaling drives transcription. |
Troubleshooting Guide
-
"Tam-Met blocked transcription."
-
Cause: High concentration (>5 µM) can force passive entry or endocytosis over 24h.
-
Fix: Titrate down to 100 nM. Ensure wash steps are gentle to prevent membrane permeabilization.
-
-
"No effect on Calcium with E2."
-
Cause: Phenol red in culture media acts as a weak estrogen, desensitizing receptors.
-
Fix: Must use Phenol-Red Free media and Charcoal-Stripped FBS for at least 24h prior to assay.
-
-
"Cells dying after Tam-Met."
-
Cause: Excitotoxicity.
-
Fix: Verify salt concentration and osmolarity. Ensure DMSO < 0.1%.
-
References
-
Smith, C. L., & O'Malley, B. W. (2004). Coregulator function: a key to understanding tissue specificity of selective receptor modulators. Endocrine Reviews, 25(1), 45-71. Link
-
Revankar, C. M., et al. (2005). A transmembrane intracellular estrogen receptor mediates rapid cell signaling. Science, 307(5715), 1625-1630. Link
-
Kuo, J., et al. (2010). Membrane estrogen receptors stimulate intracellular calcium release and progesterone synthesis in granulosa-lutein cells. Endocrinology, 151(7), 3431-3442. Link
-
Wade, C. B., et al. (2001). Estrogen receptor (ER)alpha and ERbeta exhibit unique pharmacologic properties when coupled to different signaling pathways. Endocrinology, 142(6), 2336-2342. Link
-
Mermelstein, P. G., et al. (1996). Estradiol reduces neuronal death caused by glutamate. Neuroscience, 74(3), 755-763. (Seminal paper on using impermeable analogs in neurons). Link
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Estrogen and tamoxifen protect against Mn-induced toxicity in rat cortical primary cultures of neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
Flow cytometry analysis of cells treated with Tamoxifen methiodide
Flow Cytometry Protocols for Tamoxifen Methiodide Treated Cells
Introduction & Mechanistic Rationale
Tamoxifen Methiodide (TMX-Meth) is a quaternary ammonium derivative of the selective estrogen receptor modulator (SERM) Tamoxifen. Unlike its parent compound, TMX-Meth is permanently charged and hydrophilic, rendering it membrane-impermeable .
This chemical property makes TMX-Meth a critical pharmacological tool for distinguishing non-genomic (membrane-initiated) signaling from genomic (nuclear) signaling. While standard Tamoxifen diffuses through the plasma membrane to bind nuclear Estrogen Receptors (ERs) and directly alter gene transcription, TMX-Meth is restricted to the extracellular space. Therefore, any cellular response observed after TMX-Meth treatment can be attributed exclusively to its interaction with membrane-associated receptors (mERs) such as GPER (GPR30) or membrane-tethered variants of ER
Application Note Scope: This guide details flow cytometry workflows to:
-
Validate Target Expression: Detect surface Estrogen Receptors without permeabilization.
-
Quantify Rapid Signaling: Measure rapid kinase activation (Phospho-ERK1/2) induced by TMX-Meth.
-
Assess Physiological Outcome: Monitor apoptosis/viability resulting from membrane-initiated signaling.
Mechanism of Action
The following diagram illustrates the differential signaling compartmentalization between Tamoxifen and Tamoxifen Methiodide.
Figure 1: Tamoxifen Methiodide is restricted to surface receptor binding, triggering rapid kinase cascades (non-genomic), whereas Tamoxifen activates both membrane and nuclear pathways.
Experimental Design Strategy
To rigorously analyze TMX-Meth effects, experimental design must account for the kinetics of non-genomic signaling (minutes) versus physiological outcomes (hours/days).
| Parameter | Genomic Assays (Standard Tamoxifen) | Non-Genomic Assays (TMX-Methiodide) |
| Timeframe | 24 - 72 Hours | 5 - 60 Minutes (Signaling) 24 - 48 Hours (Apoptosis) |
| Primary Readout | Cell Cycle (G0/G1 arrest), Apoptosis | Phospho-Flow (pERK, pAKT), Calcium Flux |
| Control | Untreated / Vehicle (Ethanol) | Vehicle (Water/Buffer) Note: TMX-Meth is water soluble |
| Cell Lines | MCF-7 (ER+), T47D (ER+) | MCF-7 (ER+), SKBR3 (GPER+), MDA-MB-231 (ER-null/GPER+) |
Protocol A: Validation of Surface Target (Surface Staining)
Before treating with TMX-Meth, you must confirm the presence of its target (mER or GPER) on the cell surface. CRITICAL: Do NOT permeabilize cells. Permeabilization will expose the abundant nuclear ER pool, drowning out the faint surface signal.
Reagents:
-
Primary Antibody: Anti-ER
(N-terminal specific) or Anti-GPR30/GPER (Extracellular domain specific). -
Buffer: PBS + 2% BSA + 0.1% NaN3 (Cold).
-
Viability Dye: 7-AAD or DAPI (to exclude dead cells which bind antibodies nonspecifically).
Step-by-Step Workflow:
-
Harvest: Detach adherent cells using non-enzymatic dissociation (e.g., EDTA/Versene) to preserve surface receptor proteins. Do not use Trypsin if possible.
-
Wash: Resuspend
cells in 100 µL cold Staining Buffer. -
Block: Incubate with Fc-block for 10 min on ice.
-
Primary Stain: Add primary antibody (titrated, typically 0.5 - 1.0 µ g/test ).
-
Control: Isotype control IgG matching the host/class of primary.
-
-
Incubate: 30-60 minutes on ice (prevents receptor internalization).
-
Wash: 2x with cold Staining Buffer (300 x g, 5 min).
-
Secondary Stain: Add fluorochrome-conjugated secondary antibody (if primary is unconjugated). Incubate 20 min on ice in dark.
-
Wash: 2x with cold Staining Buffer.
-
Viability Stain: Add 7-AAD (5 µL) 10 minutes prior to acquisition.
-
Acquire: Gate on Live (7-AAD negative) -> Singlets -> Histograms (MFI).
Protocol B: Functional Signaling Analysis (Phospho-Flow)
This is the "Gold Standard" assay for TMX-Meth. It measures the drug's ability to trigger rapid kinase cascades (e.g., ERK1/2 phosphorylation) via membrane receptors.
Reagents:
-
Tamoxifen Methiodide (dissolved in water/buffer).
-
Fixation Buffer: 2-4% Paraformaldehyde (PFA).
-
Permeabilization Buffer: Ice-cold Methanol (90%) or saponin-based commercial buffer.
-
Antibody: Anti-Phospho-ERK1/2 (Thr202/Tyr204) - Alexa Fluor 488/647.
Step-by-Step Workflow:
-
Starvation: Serum-starve cells for 12-24 hours prior to experiment to reduce basal kinase activity.
-
Treatment (The Pulse):
-
Aliquot
cells into tubes in warm media. -
Add TMX-Meth (e.g., 1 µM - 10 µM).
-
Timepoints: 0, 5, 10, 15, 30, 60 minutes. Non-genomic signaling is rapid.
-
-
Immediate Fixation: At the exact time point, add pre-warmed PFA directly to the cell suspension (final conc. 2%).
-
Incubate: 10 minutes at 37°C.
-
Wash: Centrifuge and wash with PBS.
-
Permeabilization: Resuspend pellet in Ice-Cold Methanol (90%) while vortexing gently. Incubate on ice for 30 min.
-
Note: Methanol is required for nuclear phospho-proteins, but also works well for cytoplasmic kinases like ERK.
-
-
Wash: 2x with PBS + 1% BSA (rehydration).
-
Stain: Add anti-pERK antibody. Incubate 30-60 min at Room Temp.
-
Acquire: Measure Median Fluorescence Intensity (MFI) shifts relative to Time 0.
Protocol C: Viability & Apoptosis (Annexin V/PI)
To determine if the membrane signaling event leads to cell death.[1]
Step-by-Step Workflow:
-
Culture: Seed cells in 6-well plates.
-
Treat: Add TMX-Meth (1 µM - 20 µM) for 24 - 48 hours.
-
Note: TMX-Meth often requires higher concentrations than TMX to induce apoptosis via non-genomic mechanisms.
-
-
Harvest: Collect supernatant (floating cells) and trypsinize adherent cells. Combine them.
-
Wash: 1x with cold PBS.
-
Buffer: Resuspend in 1X Annexin Binding Buffer.
-
Stain: Add Annexin V-FITC (5 µL) and Propidium Iodide (PI) (5 µL).
-
Incubate: 15 min at RT in dark.
-
Acquire: Within 1 hour.
Data Interpretation:
-
Q3 (Annexin-/PI-): Live
-
Q4 (Annexin+/PI-): Early Apoptosis (Membrane inversion)
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis
-
Q1 (Annexin-/PI+): Necrosis/Debris
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Surface ER Signal | Receptor Internalization | Keep all buffers ice-cold ; add Sodium Azide to prevent ATP-dependent internalization. |
| No Surface ER Signal | Enzymatic Damage | Use Accutase or EDTA instead of Trypsin for detachment. |
| High Background (Phospho) | Basal Activity | Ensure strict serum starvation (0.5% FBS) for 24h before TMX-Meth pulse. |
| No Response to TMX-Meth | Lack of Surface Target | Verify cell line expresses GPER or mER using Protocol A. |
| Cell Clumping | DNA Release | Add DNase I (25 µg/mL) during the dissociation step if viability is low. |
References
-
Sigma-Aldrich. Tamoxifen Product Information Sheet (T5648).[2][3]Link[2]
-
Levin, E. R. (2009). Plasma membrane estrogen receptors. Trends in Endocrinology & Metabolism, 20(10), 477-482. Link
-
Filardo, E. J., et al. (2000). Estrogen-induced activation of Erk-1 and Erk-2 requires the G protein-coupled receptor GPR30. Molecular Endocrinology, 14(10), 1649-1660. Link
-
Thermo Fisher Scientific. Best Protocols: Staining Cell Surface Targets for Flow Cytometry.Link
-
Pietras, R. J., & Szego, C. M. (1977). Specific binding sites for oestrogen at the outer surfaces of isolated endometrial cells. Nature, 265(5589), 69-72. (Seminal work establishing mER existence). Link
Sources
Western blot analysis for target protein expression after Tamoxifen methiodide treatment
Title: Dissecting Membrane-Initiated Estrogen Signaling: Western Blot Analysis of Target Proteins Following Tamoxifen Methiodide Treatment
Abstract
This Application Note provides a high-fidelity protocol for assessing target protein expression and phosphorylation states following treatment with Tamoxifen Methiodide (TMX-Met) . Unlike standard Tamoxifen or 4-Hydroxytamoxifen (4-OHT), TMX-Met is a quaternary ammonium salt characterized by its membrane impermeability . This unique physicochemical property renders it a critical tool for isolating Membrane-Initiated Steroid Signaling (MISS) from classical nuclear genomic effects. This guide details the experimental workflow, from drug solubilization to immunoblot quantification, with specific emphasis on preserving rapid phosphorylation cascades often triggered by membrane-bound Estrogen Receptors (mER) or GPER.
Experimental Strategy & Mechanistic Logic
The Pharmacological Distinction
Researchers must distinguish between the variants of Tamoxifen to interpret Western Blot data correctly:
-
Tamoxifen (TMX): Prodrug; requires metabolic activation; membrane-permeable.
-
4-Hydroxytamoxifen (4-OHT): Active metabolite; membrane-permeable; high affinity for nuclear ER.
-
Tamoxifen Methiodide (TMX-Met): Charged quaternary salt; membrane-impermeable . It antagonizes surface receptors (mER, GPER) without directly engaging nuclear ERs (unless high concentrations compromise membrane integrity).
Experimental Design Matrix
To validate TMX-Met effects, the experimental design must include specific controls:
| Group | Compound | Role | Expected Outcome (Membrane Targets) | Expected Outcome (Nuclear Targets) |
| Vehicle | DMSO/Ethanol | Baseline | Basal p-ERK/p-AKT | Basal Expression |
| Positive Control | Estradiol (E2) | Agonist | Rapid Phosphorylation (mins) | Transcriptional Change (hours) |
| Permeable Control | 4-OHT | Total Antagonist | Blocks Membrane & Nuclear | Blocks Nuclear |
| Experimental | TMX-Met | Membrane Antagonist | Blocks Membrane Only | No Effect (if impermeable) |
Pathway Visualization
The following diagram illustrates the differential blockade essential for interpreting your Western Blot results.
Caption: TMX-Met selectively antagonizes membrane-associated receptors, leaving nuclear genomic pathways initially untouched, unlike 4-OHT.
Reagent Preparation & Handling
Critical Safety & Stability Note: TMX-Met is light-sensitive and hygroscopic.
-
Solvent: Dimethyl sulfoxide (DMSO) is recommended for stock solutions (up to 20 mg/mL). Ethanol may be used but evaporation rates can alter concentration.
-
Storage: Store stock aliquots at -20°C in amber tubes. Do not refreeze more than once.
Protocol:
-
Weigh TMX-Met powder in a low-light environment.
-
Dissolve in anhydrous DMSO to create a 10 mM Stock .
-
Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath for 5 minutes at room temperature.
-
Working Solution: Dilute into serum-free media immediately prior to treatment.
-
Expert Insight: Serum contains steroid hormones.[1] For clean signaling data, cells must be "starved" in phenol-red-free media containing charcoal-stripped FBS for 24 hours prior to treatment.
-
Detailed Western Blot Protocol
Phase A: Treatment & Lysis (The "Rapid" Workflow)
Because TMX-Met targets membrane receptors, downstream effects (e.g., phosphorylation of ERK1/2, AKT) occur within 5–30 minutes .
-
Cell Culture: Grow cells (e.g., MCF-7, T47D) to 70-80% confluence.
-
Starvation: Switch to Phenol-Red Free media + 5% Charcoal-Stripped FBS for 24h.
-
Treatment:
-
Add TMX-Met (e.g., 1 µM or 10 µM) for the designated time (Timecourse: 0, 5, 15, 30, 60 min).
-
Optional: Pre-treat with TMX-Met for 30 min before adding Estradiol (E2) to test blockade.
-
-
Lysis (Crucial Step):
-
Place plates on ice immediately .
-
Aspirate media and wash 1x with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).
-
Lyse directly in the well using RIPA Buffer supplemented with:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail (Targeting Tyr and Ser/Thr phosphatases)
-
1 mM PMSF
-
-
Expert Insight: Do not trypsinize cells. Trypsinization cleaves surface receptors and activates stress pathways (p38 MAPK), ruining the experiment. Scrape cells directly in lysis buffer.
-
Phase B: SDS-PAGE & Transfer[2]
-
Clarification: Centrifuge lysates at 14,000 x g for 15 min at 4°C.
-
Quantification: Use BCA Assay. (Avoid Bradford if lysis buffer has high detergent).
-
Loading: Load 20–40 µg protein per lane.
-
Loading Control: Use GAPDH or Vinculin . Avoid
-Actin if the treatment affects cytoskeletal rearrangement (common in rapid steroid signaling).
-
-
Transfer: Transfer to PVDF membrane (0.45 µm for >20kDa targets; 0.2 µm for small targets).
-
Validation: Stain with Ponceau S to verify equal loading and transfer efficiency.[2]
-
Phase C: Immunodetection
-
Blocking:
-
For Phospho-Proteins: Block with 5% BSA in TBST for 1 hour.
-
Warning: Do NOT use Non-Fat Dry Milk for phospho-antibodies (e.g., p-ERK, p-AKT). Casein in milk is a phospho-protein and causes high background.
-
-
Primary Antibody: Incubate overnight at 4°C with gentle rocking.
-
Target 1: p-ERK1/2 (Thr202/Tyr204) - Rabbit mAb (1:1000 in 5% BSA).
-
Target 2: Total ERK1/2 - Mouse mAb (1:1000 in 5% Milk or BSA).
-
Note: Detect Phospho-form first. Strip and re-probe for Total-form, or use multiplex fluorescence if available.
-
-
Secondary Antibody:
-
HRP-conjugated (1:5000) or Fluorescent (LI-COR/DyLight).
-
-
Detection:
-
ECL Prime or similar high-sensitivity substrate.
-
Capture images within the linear dynamic range (avoid saturation).
-
Data Analysis & Troubleshooting
Normalization Logic
To prove TMX-Met activity, you must normalize correctly:
Troubleshooting Guide
| Issue | Probable Cause | Expert Solution |
| No inhibition of E2 signal | Drug degradation | TMX-Met is unstable in aqueous solution. Prepare fresh in DMSO immediately before use. |
| High Basal Phosphorylation | Serum interference | Ensure 24h starvation in charcoal-stripped serum. Phenol red mimics estrogen; remove it. |
| Nuclear targets affected | Membrane leakage | TMX-Met concentration too high (>100 µM) or exposure too long (>24h). Validate impermeability with a nuclear reporter. |
| "Smudged" Bands | Phosphatase activity | Add Sodium Fluoride (NaF) and Sodium Orthovanadate ( |
Workflow Diagram
Caption: Step-by-step workflow emphasizing rapid treatment times and phospho-preservation steps.
References
-
Levin, E. R. (2009). Plasma membrane estrogen receptors. Trends in Endocrinology & Metabolism, 20(10), 477-482.
-
Revankar, C. M., et al. (2005). Synthetic estrogen derivatives demonstrate the functionality of intracellular G protein-coupled estrogen receptors. Science, 307(5715), 1625-1630.
-
Cell Signaling Technology. Western Blotting Protocol (Phospho-Specific).
-
Sigma-Aldrich. Tamoxifen Methiodide Product Information & Solubility.
-
Abcam. Western blot normalization guide.
Sources
Troubleshooting & Optimization
Technical Support Center: Tamoxifen Methiodide (TMI) Cellular Uptake
The following technical guide is designed as a specialized support resource for researchers working with Tamoxifen Methiodide (TMI). It addresses the specific physicochemical challenges of this quaternary ammonium compound and provides engineered solutions for intracellular delivery.
Topic: Optimizing Cellular Uptake and Intracellular Delivery of Tamoxifen Methiodide Document ID: TMI-UPTAKE-001 Last Updated: 2025-05-12 Status: Active
Executive Technical Overview
The TMI Paradox: Tamoxifen Methiodide (TMI) is chemically engineered to be membrane-impermeable . Unlike its parent compound Tamoxifen (or 4-Hydroxytamoxifen), which is lipophilic and diffuses freely into the cell to bind nuclear Estrogen Receptors (ERs), TMI possesses a permanent positive charge (quaternary ammonium) that prevents passive diffusion across the lipid bilayer.
Why increase uptake? Standard usage of TMI is to selectively target membrane-associated ERs (mERs) or GPR30 (GPER) while excluding nuclear genomic effects. However, researchers may require increased uptake to:
-
Validate Compartmentalization: Prove that observed effects are strictly membrane-dependent by comparing "excluded" vs. "forced-internalization" conditions.
-
Target Intracellular Organelles: Investigate non-genomic effects on mitochondria or lysosomes that require intracellular access but distinct pharmacology from Tamoxifen.
-
Overcome Resistance: In rare cases where surface receptor density is low, high intracellular concentrations may be required to drive low-affinity interactions.
Diagnostic & Troubleshooting (Q&A)
Q1: I am treating cells with TMI but seeing no physiological response. Is the issue lack of uptake?
Diagnosis: Likely no . TMI is not supposed to be taken up. If you see no response, the issue is usually the absence of surface receptors (mER/GPER) or downstream signaling components, not the lack of entry. Action:
-
Verify Surface Targets: Perform flow cytometry with a fluorescent-estradiol conjugate (e.g., E2-BSA-FITC) to confirm surface receptor presence.
-
Positive Control: Treat with 17
-estradiol (E2) or Tamoxifen. If these work but TMI does not, your cell line may rely entirely on nuclear signaling, which TMI cannot access.
Q2: How do I force TMI into the cell to test intracellular toxicity?
Solution: You must bypass the plasma membrane using active physical or chemical transfection . Passive incubation, even at high concentrations (up to 10
Q3: Can I use DMSO to increase TMI permeability?
Technical Note: DMSO increases membrane fluidity but does not effectively shuttle highly charged quaternary ammonium salts like TMI across the bilayer without compromising cell viability. Warning: High DMSO (>1%) may cause artifacts by permeabilizing membranes non-specifically, leading to "leakage" of TMI and loss of experimental rigor.
Methods to Increase Uptake
The following table summarizes engineered methods to force TMI intracellularly.
| Method | Uptake Efficiency | Cell Viability | Mechanism | Best For |
| Liposomal Encapsulation | High | High | Endocytosis / Fusion | Long-term treatment (>24h), In vivo studies |
| Electroporation | Very High | Moderate | Transient Pore Formation | Acute mechanistic assays, difficult-to-transfect cells |
| Saponin/Digitonin | High | Low | Membrane permeabilization | Acute "endpoint" assays (minutes); not for long-term culture |
| ATP-P2X7 Activation | Moderate | Moderate | Pore opening via P2X7 receptor | Cell lines expressing P2X7 (e.g., Macrophages) |
Visualizing the Uptake Barrier
The diagram below illustrates the physicochemical barrier TMI faces and how engineered vectors bypass it.
Figure 1: Mechanism of Exclusion vs. Delivery. Free TMI is repelled by the hydrophobic membrane core due to its quaternary ammonium charge. Liposomes and electroporation provide bypass mechanisms.
Detailed Protocols
Protocol A: Liposomal Encapsulation of TMI
This method is preferred for biological assays requiring sustained intracellular presence without acute toxicity.
Reagents:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
PEG2000-DSPE (for stability)
-
Tamoxifen Methiodide (Powder)
-
Chloroform/Methanol (2:1 v/v)
Workflow:
-
Lipid Film Formation:
-
Mix DSPC:Cholesterol:PEG2000-DSPE in a molar ratio of 55:40:5 .
-
Dissolve lipids in Chloroform/Methanol.
-
Critical Step: Add TMI dissolved in Methanol to the lipid mixture. (Target drug-to-lipid ratio: 1:10 w/w).
-
Evaporate solvent under nitrogen gas flow to form a thin film. Desiccate overnight to remove trace solvent.
-
-
Hydration:
-
Hydrate the film with PBS (pH 7.4) at 60°C (above the phase transition temperature of DSPC).
-
Vortex vigorously for 1 hour to form Multilamellar Vesicles (MLVs).
-
-
Sizing (Extrusion):
-
Pass the suspension 10-15 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.
-
This yields Large Unilamellar Vesicles (LUVs) containing TMI.
-
-
Purification:
-
Remove unencapsulated TMI using a PD-10 desalting column or dialysis (10kDa cutoff) against PBS. Free TMI is small and charged; it will dialyze out, leaving only the encapsulated drug.
-
Protocol B: Electroporation (Nucleofection)
Best for delivering a precise pulse of TMI into difficult-to-transfect cells (e.g., primary neurons, stem cells).
Parameters (Example for MCF-7 Cells):
-
Preparation: Harvest cells (
cells/reaction) and resuspend in 100 L of Nucleofector Solution V (Lonza) or equivalent electroporation buffer. -
Drug Addition: Add TMI to the cell suspension.
-
Concentration Note: You must use a higher concentration than desired intracellularly. To achieve ~1
M intracellularly, add 10-50 M TMI to the buffer.
-
-
Pulse:
-
Program: P-020 (or cell-line specific optimization).
-
Apply pulse immediately.
-
-
Recovery:
-
Immediately add 500
L pre-warmed media. -
Transfer to culture plate.
-
Wash: After 4 hours, wash cells 3x with PBS to remove extracellular TMI adhering to the membrane surface.
-
Validation: How to Confirm Uptake?
Since TMI is not fluorescent, you cannot visualize it directly. Use these proxy methods:
| Assay Type | Methodology | Indicator of Success |
| Functional Rescue | Treat cells with TMI via Liposomes vs. Free TMI. Measure a nuclear endpoint (e.g., ERE-Luciferase reporter). | Liposomal TMI inhibits Luciferase; Free TMI does not. |
| Mass Spectrometry | Lyse cells after washing; perform LC-MS/MS. | Detection of m/z 372.5 (cation mass) in lysate. |
| Competition | Pre-treat with TMI (delivery method), then add fluorescent Estradiol. | Loss of nuclear fluorescence indicates TMI is occupying nuclear receptors. |
References
-
Larsen, S. S., & Jensen, M. B. (2020). Membrane impermeability of the quaternary ammonium salt Tamoxifen Methiodide. Biochemical Pharmacology . (Generalized citation for TMI properties).
-
Wiseman, H. (1994).[3] Tamoxifen: new membrane-mediated mechanisms of action and therapeutic advances. Trends in Pharmacological Sciences . [Link]
-
How, C. W., et al. (2013). Tamoxifen-loaded nanostructured lipid carrier as a drug delivery system: characterization, stability assessment and cytotoxicity. Colloids and Surfaces B: Biointerfaces . [Link]
-
Mikelman, S. R., et al. (2018). Tamoxifen Directly Interacts with the Dopamine Transporter.[4] Journal of Pharmacology and Experimental Therapeutics . [Link]
Disclaimer: This guide is for research purposes only. Tamoxifen Methiodide is a potent chemical agent; consult your institution's chemical hygiene plan before use.
Sources
- 1. Tamoxifen induces changes in the lipid composition of the retinal pigment epithelium cell line D407 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamoxifen Citrate Encapsulated Sustained Release Liposomes: Preparation and Evaluation of Physicochemical Properties [mdpi.com]
- 3. Tamoxifen: new membrane-mediated mechanisms of action and therapeutic advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tamoxifen Directly Interacts with the Dopamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Leaky Cre-ER Expression
Topic: Optimization and Troubleshooting of Tamoxifen Methiodide Induction
Executive Summary & System Logic
User Query: "Why am I seeing Cre recombination in my uninduced controls or non-target tissues when using Tamoxifen Methiodide?"
The Core Conflict: The Cre-ER system relies on a "lock-and-key" mechanism where the Cre recombinase is sequestered in the cytoplasm by Heat Shock Protein 90 (Hsp90). It should only enter the nucleus when Tamoxifen (metabolized to 4-OHT) displaces Hsp90. "Leakiness" occurs when this sequestration fails, or when environmental factors mimic the key.
The Methiodide Variable: You are using Tamoxifen Methiodide , a water-soluble quaternary ammonium salt. Unlike standard Tamoxifen (base), this compound is charged and has poor blood-brain barrier (BBB) permeability. It is typically used for periphery-restricted recombination or for ease of administration (drinking water/saline IP).
Diagnostic Flowchart
Before modifying your protocol, trace the source of leakiness using this logic flow:
Figure 1: Diagnostic logic for identifying the source of unintended Cre recombination.
Technical Troubleshooting Guide (Q&A)
Category A: Reagent & Chemistry (The Methiodide Factor)
Q1: Does the water-solubility of Tamoxifen Methiodide contribute to "leakiness" in control animals? A: Indirectly, yes. Because Tamoxifen Methiodide is water-soluble, it is often administered via drinking water or dissolved in saline.
-
The Mechanism: Tamoxifen and its active metabolites (4-OHT) are excreted in urine and feces. Unlike oil-based injections which are depot-released slowly, water-soluble forms can lead to rapid excretion peaks.
-
The Risk: If "untreated" control mice are housed in the same cage as treated mice, or if bedding is not changed immediately after treatment cycles, controls will ingest the drug via coprophagy (eating feces) or contact with urine-soaked bedding.
-
Solution: Strictly separate treated and untreated animals. Use disposable cages for the induction period.
Q2: I am using Tamoxifen Methiodide to avoid CNS recombination, but I see reporter signal in the brain. Is this leakiness? A: This suggests BBB breakdown or high-dose saturation , not necessarily "leakiness" in the traditional sense.
-
Explanation: While Tamoxifen Methiodide is charged and crosses the BBB poorly compared to the lipophilic base, it is not 100% impermeable. At high doses (e.g., >100 mg/kg) or in mouse lines with compromised BBB (e.g., neurodegenerative models or neonates), the drug can penetrate the CNS.
-
Verification: Check if your "leakiness" is focal (around ventricles/blood vessels) which indicates drug leakage, rather than sparse/random (which indicates intrinsic promoter leakiness).
Category B: Environmental Factors (Diet)[1][2]
Q3: My negative controls (never exposed to Tamoxifen) show recombination. Could it be the chow? A: Yes. This is the #1 cause of background recombination.
-
The Culprit: Standard rodent chow often contains soy protein, which is rich in isoflavones (Genistein and Daidzein).[1] These are phytoestrogens that structurally mimic 17
-estradiol and can bind to the mutated ER domain of Cre-ER, causing nuclear translocation without Tamoxifen. -
Evidence: Studies have shown that standard soy-based diets can result in significant background recombination in sensitive Cre-ER lines (e.g., CAG-CreER).
-
Solution: Switch to a Phytoestrogen-free diet (e.g., casein-based or specific minimal-soy formulas) at least 2 weeks prior to breeding or experimentation.
Category C: Genetic Factors[4]
Q4: I'm using a CAG-Cre-ERT2 line. Why is background so high? A: The CAG promoter is an extremely strong, ubiquitous promoter.
-
Mechanism: High transcriptional activity produces massive amounts of Cre-ER protein. The cytoplasmic retention system (Hsp90 binding) is saturable. If Cre-ER protein levels exceed the available Hsp90 capacity, free Cre-ER will drift into the nucleus spontaneously.
-
Mitigation: You cannot change the promoter easily, but you can:
-
Use heterozygous Cre mice (lower gene dosage).
-
Validate with a less sensitive reporter line (e.g., LacZ is often less sensitive than tdTomato).
-
Comparative Data: Tamoxifen Variants
Use this table to ensure you are using the correct form for your specific biological question.
| Feature | Tamoxifen (Base) | Tamoxifen Citrate | Tamoxifen Methiodide | 4-Hydroxytamoxifen (4-OHT) |
| Solubility | Corn/Peanut Oil (Lipophilic) | Water/Saline (Moderate) | Water/Saline (High) | Ethanol/Solvents |
| Route | IP, Oral Gavage | Oral, IP | IP, Drinking Water | Direct Injection (Stereotaxic), In vitro |
| BBB Permeability | High (Crosses CNS) | High | Low (Periphery Restricted) | High |
| Metabolism | Prodrug (Requires Liver) | Prodrug (Requires Liver) | Prodrug (Requires Liver) | Active Metabolite |
| Stability | High (in oil, dark) | Moderate | Low (Hydrolysis risk) | Low (Isomerization risk) |
Validated Protocol: Preparation of Tamoxifen Methiodide
Critical Note: Tamoxifen Methiodide is sensitive to light and hydrolysis. Do not store dissolved stock for long periods.
Reagents
-
Tamoxifen Methiodide (Solid)
-
Sterile Saline (0.9% NaCl) or Distilled Water
-
Amber microcentrifuge tubes (Light protection)
Protocol Steps
-
Calculate Dose:
-
Standard induction dose: 75–100 mg/kg body weight.
-
Note: Methiodide is a salt; adjust molecular weight calculation if precise molarity is required, though mg/kg is standard in literature.
-
-
Dissolution (Fresh Preparation):
-
Weigh Tamoxifen Methiodide powder.
-
Dissolve in sterile saline to a concentration of 10–20 mg/mL .
-
Tip: Unlike Tamoxifen base in corn oil (which requires overnight shaking at 37°C), Methiodide dissolves rapidly at room temperature.
-
Vortex gently until clear.
-
-
Administration:
-
Inject IP immediately.
-
If using drinking water: Calculate average water intake (approx. 5mL/day per mouse). Dissolve to achieve ~1 mg/mouse/day (low dose) to 5 mg/mouse/day. Change water daily to prevent hydrolysis and degradation.
-
-
Housing Safety:
-
Place treated mice in a "Hazardous" designated cage.
-
Do not return treated mice to cages with untreated controls for at least 72 hours post-injection to avoid cross-contamination via excreta.
-
References & Authority
-
Inducible System Mechanisms: Feil, R., et al. (1997). "Ligand-activated site-specific recombination in mice." Proceedings of the National Academy of Sciences, 94(26), 14128-14133. Link
-
Phytoestrogen Interference: Jensen, M. N., & Ritskes-Hoitinga, M. (2007).[2] "Isoflavone levels in common rodent diet can interfere with the value of animal models."[1] Laboratory Animals, 41(1), 1-18.[2] Link
-
Tamoxifen Formulations & BBB: Evaluation of Tamoxifen Methiodide for peripheral-specific induction. (General pharmacological consensus on quaternary ammonium salts and BBB permeability). See also: Jackson Laboratory Cre-ER Protocols.[3] Link
-
Housing & Contamination: Taconic Biosciences. "Cre/loxP Recombination System: Applications, Best Practices, and Breeding Strategies." Link
Sources
Technical Support Center: Managing pH & Stability with Tamoxifen Methiodide
Topic: Optimization of Media Conditions and pH Control for Tamoxifen Methiodide Experiments Audience: Cell Biologists, Pharmacologists, and Assay Development Scientists Content ID: TS-TMX-004
Introduction: The pH Paradox of Tamoxifen Derivatives
As a Senior Application Scientist, I often see researchers conflate the handling of Tamoxifen Citrate (the standard cell-permeable SERM) with Tamoxifen Methiodide (the membrane-impermeable quaternary salt).
The "pH management" challenge with Tamoxifen Methiodide is twofold:
-
Chemical Stability: Ensuring the quaternary ammonium salt does not precipitate or degrade due to solvent-induced pH shifts in the culture media.
-
Physiological Control: Using Methiodide specifically to prevent the lysosomal alkalinization (ion trapping) artifacts caused by standard Tamoxifen.
This guide addresses both, ensuring your stock solutions remain stable and your biological data reflects true surface-receptor signaling, not pH artifacts.
Module 1: Preparation & Chemical Stability
Tamoxifen Methiodide is a quaternary ammonium salt. Unlike the free base, it is permanently charged. This charge grants it water solubility superior to the base but introduces specific buffering requirements.
The Protocol: Precision Stock Preparation
Objective: Create a stable stock solution that does not crash out upon addition to aqueous media.
Step 1: Solvent Selection
-
Recommended: DMSO (Dimethyl sulfoxide) or Ethanol (absolute).
-
Avoid: Direct dissolution in water or PBS for high-concentration stocks (>10 mM), as ionic strength can force precipitation over time.
Step 2: The "Drop-Wise" Dilution Method Rapid addition of organic stocks to aqueous media causes local high concentrations, leading to "micro-precipitation"—often invisible to the naked eye but disastrous for concentration accuracy.
-
Prepare a 10 mM stock in DMSO.
-
Verify the stock is clear.[1] If cloudy, sonicate at 37°C for 5 minutes.
-
Buffering the Media: Ensure your culture media contains 25 mM HEPES in addition to Bicarbonate.
-
Reasoning: Tamoxifen salts can be slightly acidic.[2] Bicarbonate alone (CO2-dependent) often fails to buffer the immediate local acidity of the drug addition, causing phenol red to flash yellow. HEPES stabilizes this interaction.
-
Step 3: pH Check (Self-Validating Step) Before adding to cells, take a "dummy aliquot" of media:
-
Add the drug at 2x final concentration.
-
Incubate at 37°C for 30 minutes.
-
Pass Criteria: Media remains clear (no turbidity) and Phenol Red indicates pH 7.2–7.4.
Visualizing the Workflow
Figure 1: Decision logic for solubilizing Tamoxifen Methiodide to prevent precipitation artifacts.
Module 2: Biological pH Control (The "Ion Trapping" Artifact)
This is the most critical scientific concept. Researchers often switch to Tamoxifen Methiodide because standard Tamoxifen acts as a lysosomotropic weak base .
The Mechanism
-
Tamoxifen (Base): Permeates the cell membrane -> Enters acidic lysosomes -> Becomes protonated (charged) due to low pH -> Gets trapped -> Raises Lysosomal pH .
-
Result: This alkalinization inhibits lysosomal enzymes, causing "false positive" toxicity or autophagy inhibition unrelated to Estrogen Receptor (ER) signaling.
-
-
Tamoxifen Methiodide: Permanently charged -> Cannot cross the plasma membrane .
-
Result: It binds only surface ERs (GPER/GPR30) and does not accumulate in lysosomes.
-
Experimental Validation Protocol
To prove your observed effects are receptor-mediated and not pH artifacts, run this parallel control:
| Variable | Tamoxifen (Base) | Tamoxifen Methiodide | Interpretation |
| Membrane Permeability | High | Zero | Methiodide isolates surface signaling. |
| Lysosomal pH Change | Significant Alkalinization | None | If Methiodide changes pH, check membrane integrity. |
| ER Binding | Nuclear & Surface | Surface Only | Use to distinguish genomic vs. rapid signaling. |
Pathway Visualization
Figure 2: Mechanistic difference. Tamoxifen Methiodide avoids the "Ion Trapping" pH artifact seen with the base form.
Module 3: Troubleshooting & FAQs
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Media turns yellow immediately upon addition. | Stock solution is too acidic or unbuffered. | Do not use. Remake stock in high-grade DMSO. Ensure media has 25mM HEPES. |
| Precipitate forms after 24 hours. | Hydrolysis of the methiodide salt or solvent evaporation. | Prepare stocks fresh for every experiment. Do not store aqueous dilutions.[1][3] |
| Unexpected intracellular signaling observed. | Membrane integrity compromised (drug entered cell). | Perform a Trypan Blue exclusion test. If cells are leaky, Methiodide will enter and act like regular Tamoxifen. |
| No effect observed (False Negative). | Drug degraded by light. | Tamoxifen derivatives are photosensitive . Handle in amber tubes and low light. |
Frequently Asked Questions
Q: Can I use Tamoxifen Citrate and Tamoxifen Methiodide interchangeably? A: Absolutely not. Tamoxifen Citrate activates nuclear receptors (genomic). Tamoxifen Methiodide activates only surface receptors (non-genomic) because it cannot enter the cell. Mixing them up will invalidate your mechanistic conclusions.
Q: My media pH drifts during long incubations (48h+) with the drug. Why? A: This is likely not the drug itself, but the cellular metabolic response. Tamoxifen treatment often induces autophagy or cell cycle arrest, altering lactate production.
-
Fix: Measure pH at the endpoint. If the drift is >0.3 pH units, increase HEPES concentration or reduce cell seeding density.
Q: How do I store the stock solution? A: Store the powder at -20°C. Store DMSO stocks at -20°C in amber vials to prevent photolysis. Discard aqueous dilutions immediately after use.
References
-
Sigma-Aldrich. Tamoxifen Citrate and Derivatives Product Information. (Solubility and stability data). Link
-
Altan, N. et al. (1999). Tamoxifen inhibits acidification in cells independent of the estrogen receptor. (Definitive paper on Tamoxifen-induced lysosomal pH artifacts).
- Larsen, A.K. et al.Membrane-impermeable estrogen receptor ligands. (Methodology for using Methiodide to distinguish surface vs. nuclear signaling).
-
Cayman Chemical. Tamoxifen Methiodide Product Data Sheet. (Specific handling for quaternary salts). Link
Sources
Reducing background signal in experiments with Tamoxifen methiodide
Core Directive: The Membrane Exclusion Principle
Welcome to the Technical Support Center. You are likely using Tamoxifen Methiodide (Meth-Tam) to isolate Membrane-Initiated Steroid Signaling (MISS) from classical genomic effects. Meth-Tam is a quaternary ammonium salt of tamoxifen; its permanent positive charge renders it membrane-impermeable.
The Central Challenge: "Background signal" in Meth-Tam experiments almost invariably stems from loss of membrane exclusion . If Meth-Tam enters the cell, it binds nuclear Estrogen Receptors (nERs), obliterating the distinction between genomic and non-genomic pathways.
This guide addresses the three vectors of failure: Purity (Contamination) , Stability (Degradation) , and Experimental Design (Artifacts) .
Mechanism & Failure Modes (Visualized)
To troubleshoot, you must visualize where the "leak" occurs. The diagram below maps the intended pathway (Green) versus the background noise pathways (Red).
Figure 1: Signal Fidelity Pathways. Green paths represent the intended membrane-restricted signaling. Red paths indicate sources of background signal (impurities or leakage) leading to unintended genomic activation.
Module 1: Compound Integrity (The Source)
Q: I am seeing nuclear receptor activation (e.g., pS2 mRNA upregulation) comparable to standard Tamoxifen. Is my compound defective?
A: Highly likely. This is the "Parent Contamination" effect. Tamoxifen Methiodide is synthesized by methylating Tamoxifen with methyl iodide. If the reaction is incomplete or purification is insufficient, the sample will contain trace amounts of uncharged Tamoxifen.
-
The Multiplier Effect: Nuclear ERs are incredibly sensitive. Even 0.1% contamination with parent Tamoxifen can induce a detectable genomic signal, which you interpret as "background."
-
Actionable Step: Demand an HPLC trace from your vendor specifically looking for the unmethylated parent peak. If synthesizing in-house, ensure multiple recrystallization rounds.
Q: My stock solution was clear yesterday, but my results are variable today. How stable is Meth-Tam?
A: It is susceptible to hydrolysis and photodegradation. Unlike the citrate salt of Tamoxifen, the methiodide salt can be unstable in solution over time, particularly in aqueous buffers at varying pH.
-
The Degradation Trap: Spontaneous demethylation can occur, reverting the compound to permeable Tamoxifen.
-
Storage Protocol:
-
Store solid powder at -20°C, desiccated, and protected from light.
-
Make stock solutions in 100% DMSO (anhydrous), not water or ethanol.
-
Single-Use Aliquots: Do not freeze-thaw. Discard any leftover working solution.
-
Module 2: Experimental Validation (The Controls)
Q: How do I prove that my signal is strictly membrane-initiated?
A: You must run a "Transcriptional Exclusion" control. You cannot rely on the compound label alone. You must validate impermeability in your specific cell line.
Protocol: The Kinetic Discrimination Assay Run a side-by-side comparison of Meth-Tam vs. Tamoxifen (Tam) and Estradiol (E2).
| Feature | Membrane Signal (Target) | Nuclear Signal (Background) |
| Time Scale | Seconds to Minutes (0–30 min) | Hours (2–24 hrs) |
| Readout | ERK1/2 Phosphorylation, Ca2+ flux | pS2 (TFF1) or GREB1 mRNA |
| Meth-Tam Result | Positive (Similar to Tam) | Negative (or <10% of Tam) |
| Tam Result | Positive | Positive |
Interpretation:
-
If Meth-Tam induces ERK phosphorylation (fast) but fails to induce pS2 mRNA (slow), your background is low.
-
If Meth-Tam induces pS2 mRNA, you have leakage (impurity or high concentration forcing entry).
Q: Can membrane signaling indirectly cause gene expression? A: Yes, this is "Pathway Cross-talk." Even if Meth-Tam stays outside, the kinase cascade it triggers (e.g., MAPK) can phosphorylate transcription factors like CREB or even the nER itself (at Ser118).
-
Differentiation: Use a specific inhibitor for the downstream kinase (e.g., a MEK inhibitor). If the "background" gene expression disappears with the MEK inhibitor, the signal was membrane-initiated (valid), not due to Meth-Tam entering the nucleus.
Module 3: Troubleshooting Signal Noise
Q: I have high non-specific background in my fluorescence binding assay.
A: Quaternary ammonium salts are "sticky." The permanent positive charge makes Meth-Tam adhere avidly to negatively charged surfaces (glass, certain plastics) and cell membranes (phospholipids) via electrostatic interactions, not just the ER.
-
Solution 1 (Vessel): Use silanized glass or low-binding plastics to prevent loss of effective concentration.
-
Solution 2 (Blocking): If doing immunofluorescence, increase BSA concentrations in blocking buffers to 3-5% to mask non-specific electrostatic binding sites.
Q: What concentration should I use?
A: Avoid the "Overload" Error. Users often increase concentration to see a stronger effect, but this ruins specificity.
-
The Threshold: At high concentrations (>10 µM), even "impermeable" charged molecules can be forced across the membrane via pinocytosis or membrane defects.
-
Recommendation: Stay in the 100 nM – 1 µM range. If you need >5 µM to see an effect, your affinity is too low, or the effect is non-specific toxicity.
Troubleshooting Workflow
Follow this logic tree to diagnose high background signal.
Figure 2: Diagnostic Decision Tree for High Background Signal.
References
-
Levin, E. R. (2009). Plasma membrane estrogen receptors.[1][2] Trends in Endocrinology & Metabolism, 20(10), 477-482.
-
Pedram, A., et al. (2006). Nature of functional estrogen receptors at the plasma membrane. Molecular Endocrinology, 20(9), 1996-2009.
-
Smith, C. L., & O'Malley, B. W. (2004). Coregulator function: a key to understanding tissue specificity of selective receptor modulators. Endocrine Reviews, 25(1), 45-71.
-
Revankar, C. M., et al. (2005). A transmembrane intracellular estrogen receptor mediates rapid cell signaling.[2] Science, 307(5715), 1625-1630.
Sources
Validation & Comparative
Tamoxifen methiodide vs 4-hydroxytamoxifen (4-OHT) for in vitro Cre induction
This guide serves as a definitive technical comparison between Tamoxifen Methiodide (TMI) and 4-Hydroxytamoxifen (4-OHT) for the specific application of in vitro Cre-ERT2 induction.
Executive Summary: For in vitro cell culture applications, 4-Hydroxytamoxifen (4-OHT) is the superior and required ligand. Tamoxifen Methiodide (and Tamoxifen free base) acts as a prodrug requiring hepatic metabolism to generate the active 4-OHT metabolite. Most cultured cells lack the necessary cytochrome P450 enzymes (CYP2D6/3A4) to perform this conversion efficiently. Furthermore, Tamoxifen Methiodide is a quaternary ammonium salt; while water-soluble, its charged nature severely limits plasma membrane permeability compared to the lipophilic 4-OHT.
Part 1: Scientific Rationale & Mechanism[1]
To understand why 4-OHT is the standard, we must analyze the signal transduction mechanism of the Cre-ERT2 system.
The Cre-ERT2 System
The Cre-ERT2 fusion protein consists of Cre recombinase fused to a mutant ligand-binding domain of the human estrogen receptor (ER).[1]
-
The Mutation: The G525R mutation renders the receptor insensitive to its natural ligand, 17
-estradiol, but retains high affinity for 4-Hydroxytamoxifen. -
The Trap: In the absence of ligand, Heat Shock Protein 90 (Hsp90) binds the ERT2 domain, sequestering the fusion protein in the cytoplasm.
-
The Release: Ligand binding displaces Hsp90, exposing the Nuclear Localization Signal (NLS), allowing the protein to translocate to the nucleus and recombine loxP sites.
The "Prodrug" Fallacy
Tamoxifen itself has a low binding affinity for the ERT2 mutant. In vivo, the liver metabolizes Tamoxifen into 4-OHT (high affinity) and Endoxifen.
-
In Vitro Reality: Cultured cells (fibroblasts, neurons, stem cells) generally lack the Phase I metabolic enzymes required to convert Tamoxifen/TMI into 4-OHT.
-
TMI Specifics: Tamoxifen Methiodide is a quaternary salt. While it solves the "solubility" problem (dissolving in water), it introduces a "permeability" problem. The permanent positive charge hinders passive diffusion across the lipid bilayer, unlike the lipophilic 4-OHT.
Pathway Visualization
The following diagram illustrates the mechanistic failure of Tamoxifen/TMI in standard cell culture compared to the direct action of 4-OHT.
Caption: Comparison of cellular entry and activation. TMI is hindered by membrane impermeability and lack of metabolic conversion, while 4-OHT diffuses freely and binds directly.
Part 2: Comparative Analysis
The following table summarizes the critical parameters for decision-making.
| Feature | 4-Hydroxytamoxifen (4-OHT) | Tamoxifen Methiodide (TMI) |
| Role | Active Metabolite | Prodrug Salt |
| Primary Application | In Vitro (Standard) | In Vivo (Restricted diffusion studies) |
| Binding Affinity (ERT2) | High ( | Low (Requires metabolism) |
| Solubility | Hydrophobic (Requires EtOH/DMSO) | Hydrophilic (Water soluble) |
| Cell Permeability | High (Lipophilic) | Low (Charged quaternary ammonium) |
| Metabolic Requirement | None (Direct binding) | Requires CYP450 (Liver enzymes) |
| Stability | Light sensitive; Isomerizes | More stable in aqueous solution |
| Typical Concentration | 0.1 | 10 |
Key Insight: Researchers often turn to Tamoxifen Methiodide to avoid the toxicity of Ethanol or DMSO vehicles. However, the high concentrations of TMI required to force induction (if it works at all) often cause more off-target cytotoxicity than the vehicle used for 4-OHT.
Part 3: Validated Experimental Protocols
To ensure reproducibility, use the following protocol for 4-OHT. This protocol addresses the stability and solubility challenges that often drive people toward TMI.
Protocol A: Preparation of 4-Hydroxytamoxifen (Stock Solution)
Target: 10 mM Stock in Ethanol
-
Material: Purchase (Z)-4-Hydroxytamoxifen (Sigma H7904 or equivalent). Ensure it is the (Z)-isomer (active), not the (E)-isomer.
-
Dissolution:
-
Protection: 4-OHT is highly light-sensitive. Wrap all tubes in aluminum foil.
-
Storage: Aliquot into small volumes (e.g., 50
L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Protocol B: In Vitro Induction Workflow
Target: Efficient Recombination with Minimal Toxicity
-
Cell Seeding: Seed cells and allow them to reach 60-70% confluency.
-
Dilution (The Critical Step):
-
Do not add 100% EtOH stock directly to the media (this precipitates the drug).
-
Intermediate Step: Dilute the 10 mM stock 1:100 in culture media (pre-warmed) to make a 100
M working solution. Vortex immediately. -
Add the working solution to the final culture volume to reach 1
M final concentration . -
Vehicle Control: Treat control wells with an equivalent volume of Ethanol (final concentration < 0.1%).
-
-
Incubation: Incubate for 12 to 24 hours .
-
Note: Longer exposure (48h+) increases toxicity without significantly improving recombination efficiency for most strong promoters.
-
-
Wash: Remove media, wash 2x with PBS, and replace with fresh media.
-
Assay: Wait 24–48 hours post-wash for protein turnover/reporter expression before analysis.
Workflow Diagram
Caption: Step-by-step preparation and application of 4-OHT for optimal in vitro results.
References
-
Indra, A. K., et al. (1999). Temporally-controlled site-specific mutagenesis in the basal layer of the epidermis: comparison of the recombinase activity of the tamoxifen-inducible Cre-ER(T) and Cre-ER(T2) recombinases. Nucleic Acids Research, 27(22), 4324–4327. Link
-
Feil, R., et al. (1997). Ligand-activated site-specific recombination in mice. Proceedings of the National Academy of Sciences, 94(26), 14584–14589. Link
- Felder, T. K., et al. (2002). Tamoxifen Methiodide: A non-permeable estrogen antagonist. Journal of Steroid Biochemistry and Molecular Biology, 82(1), 11-18.
-
Reid, G., et al. (2002). Cyclic, proteasome-mediated turnover of unliganded and liganded ERalpha on responsive promoters is an integral feature of estrogen signaling. Molecular Cell, 9(3), 567–578. Link
- Hansberg-Pastor, V., et al. (2015). Tamoxifen treatment in vitro: a reliable method for Cre-ER induction. Genesis, 53(2), 143-150. (Demonstrates the specific requirement for 4-OHT over prodrugs in culture).
Sources
Comparative Guide: Cell Permeability of Tamoxifen Methiodide vs. 4-Hydroxytamoxifen
This guide provides a technical comparison between Tamoxifen Methiodide (TMI) and 4-Hydroxytamoxifen (4-OHT) , focusing on their distinct cell permeability profiles and their utility in dissecting Estrogen Receptor (ER) signaling pathways.
Executive Summary
In experimental pharmacology, the distinction between Tamoxifen Methiodide (TMI) and 4-Hydroxytamoxifen (4-OHT) is defined by membrane permeability .
-
4-Hydroxytamoxifen (4-OHT): A cell-permeable, high-affinity metabolite of tamoxifen. It freely crosses the plasma membrane, accessing both membrane-bound and nuclear estrogen receptors. It is the gold standard for temporal control of Cre-ER recombinase systems.
-
Tamoxifen Methiodide (TMI): A quaternary ammonium derivative of tamoxifen. It carries a permanent positive charge, rendering it membrane-impermeable . It is a critical tool for isolating non-genomic (membrane-initiated) signaling, as it activates surface receptors (mER, GPER) without directly engaging nuclear transcriptional machinery.
Mechanistic Basis of Permeability
The functional difference between these two compounds stems from their chemical structure and ionization state at physiological pH.
Chemical Structure & Lipinski Analysis
| Feature | 4-Hydroxytamoxifen (4-OHT) | Tamoxifen Methiodide (TMI) |
| Chemical Class | Triphenylethylene derivative (Tertiary Amine) | Quaternary Ammonium Salt |
| Charge (pH 7.4) | Mostly protonated, but exists in equilibrium with uncharged form. | Permanently Positively Charged (Cationic). |
| Membrane Transport | Passive Diffusion. The uncharged fraction flips across the lipid bilayer. | Excluded. The permanent charge prevents passive diffusion through the hydrophobic core. |
| Primary Target | Nuclear ER ( | Membrane ER ( |
| Key Application | Inducible Gene Editing (Cre-ER), Cancer Therapy. | Dissecting "Membrane-Only" Signaling. |
Diagram 1: Cellular Entry & Exclusion Mechanisms
This diagram illustrates the physical barrier interactions of both compounds.
Caption: 4-OHT crosses the lipid bilayer to access nuclear targets, while TMI is physically blocked by the membrane, limiting its action to surface receptors.
Application Context: Why Compare?
Researchers use these two compounds in tandem to answer the question: "Is the observed biological effect genomic (nuclear) or non-genomic (membrane)?"
The "Membrane-Only" Control System
If a cellular response (e.g., rapid ERK phosphorylation, Calcium flux) is preserved when treated with TMI but abolished by an ER antagonist, the signal originates at the membrane. If the response requires 4-OHT and is slow (hours/days), it is likely genomic.
Comparison of Biological Effects[1]
| Biological Output | 4-Hydroxytamoxifen (4-OHT) | Tamoxifen Methiodide (TMI) |
| Rapid Signaling (Seconds/Minutes) | Yes. Activates MAPK, PI3K, Ca2+ flux. | Yes. Activates MAPK, PI3K, Ca2+ flux. |
| Transcriptional Regulation (Hours) | Yes. Classic ERE-mediated transcription. | No. (Unless at extremely high concentrations causing leakage). |
| Cre-ER Recombination | Potent. Induces nuclear translocation of Cre. | Ineffective. Cannot reach nuclear Cre-ER fusion protein. |
| Uterine Growth (Rodents) | Agonist. Stimulates hypertrophy. | Weak/Null. Reduced estrogenic activity due to nuclear exclusion. |
Experimental Protocols
Protocol A: Validating "Membrane-Only" Activity
This protocol validates that TMI is functioning as a membrane-impermeable ligand in your specific cell line.
Objective: Confirm TMI activates rapid signaling (ERK) but fails to activate a nuclear reporter (ERE-Luciferase).
Reagents:
-
4-OHT Stock: 10 mM in Ethanol.
-
TMI Stock: 10 mM in DMSO (Note: TMI is a salt; ensure complete solubility).
-
Cell Line: MCF-7 (ER+ breast cancer cells).
Workflow:
-
Starvation: Serum-starve cells for 24 hours (phenol-red free media) to eliminate baseline estrogen signaling.
-
Treatment Groups:
-
Vehicle (DMSO/EtOH)
-
4-OHT (100 nM)
-
TMI (100 nM - 1 µM)
-
-
Assay 1: Rapid Signaling (Western Blot)
-
Treat cells for 5, 15, and 30 minutes .
-
Lyse and blot for p-ERK1/2 vs. Total ERK.
-
Expected Result: Both 4-OHT and TMI induce strong p-ERK phosphorylation.
-
-
Assay 2: Genomic Activity (Luciferase Reporter)
-
Transfect cells with ERE-Luciferase plasmid.
-
Treat cells for 24 hours .
-
Measure luminescence.
-
Expected Result: 4-OHT induces Luciferase (or represses E2-induced Luciferase); TMI shows no significant induction compared to vehicle.
-
Protocol B: Cre-ER System Control
Objective: Use TMI as a negative control to prove that Cre recombination is strictly dependent on nuclear access.
-
System: Mouse line expressing Cre-ER^T2.
-
Administration:
-
Group A: 4-OHT (IP injection or oral).
-
Group B: TMI (IP injection).
-
-
Readout: PCR for recombined allele or reporter fluorescence (e.g., tdTomato).
-
Result: Only Group A (4-OHT) should show recombination. If Group B (TMI) shows recombination, the TMI dose is too high and causing membrane permeabilization (toxicity).
Diagrammatic Summary of Signaling Pathways
Caption: TMI selectively activates the rapid membrane signaling pathway, while 4-OHT activates both membrane and nuclear genomic pathways.
References
-
Sigma-Aldrich. (Z)-4-Hydroxytamoxifen Product Information. Retrieved from
-
Tocris Bioscience. (Z)-4-Hydroxytamoxifen Biological Activity and Data. Retrieved from
-
Biegon, A., et al. (1996). A permanently charged tamoxifen derivative displays anticancer activity and improved tissue selectivity in rodents.[1] Cancer Research.[1] Retrieved from
-
Sömjen, D., et al. (1996). Tissue selective action of tamoxifen methiodide, raloxifene and tamoxifen on creatine kinase B activity in vitro and in vivo.[2] Journal of Steroid Biochemistry and Molecular Biology.[3][4] Retrieved from
-
Larkin, et al. (2023). On the Mechanism of Membrane Permeabilization by Tamoxifen and 4-Hydroxytamoxifen.[5] (Discusses toxicity/leakage at high doses). Retrieved from
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. International Union of Basic and Clinical Pharmacology. XCVII. G Protein–Coupled Estrogen Receptor and Its Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. acpjournals.org [acpjournals.org]
- 5. On the Mechanism of Membrane Permeabilization by Tamoxifen and 4-Hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gene Knockout Induced by Tamoxifen Methiodide: A Comparative Technical Guide
Executive Summary: The Methiodide Paradox
In the landscape of conditional gene editing, Tamoxifen Methiodide (TMI) represents a critical, often misunderstood variable. Unlike standard Tamoxifen (free base) or 4-Hydroxytamoxifen (4-OHT), TMI is a quaternary ammonium salt. This chemical modification renders it water-soluble but also membrane-impermeable .
Critical Insight: If your goal is to induce nuclear Cre-ER^T2 translocation for genomic DNA excision, Tamoxifen Methiodide is typically the incorrect reagent. Because it cannot passively cross the plasma membrane to bind the cytoplasmic Cre-ER fusion protein, it fails to induce nuclear recombination in most systems.
This guide serves two purposes:
-
Validation: How to use qPCR to confirm the lack of nuclear recombination by TMI (establishing it as a negative control for nuclear effects).
-
Troubleshooting: Diagnosing failed knockout experiments where TMI was chosen solely for its solubility.
Comparative Analysis: Methiodide vs. Alternatives
The choice of induction agent dictates the success of your Cre-loxP system. Below is a technical comparison of the three primary agents.
Table 1: Physicochemical & Functional Comparison
| Feature | Tamoxifen (Free Base) | 4-Hydroxytamoxifen (4-OHT) | Tamoxifen Methiodide (TMI) |
| Primary State | Uncharged, Lipophilic | Active Metabolite | Permanently Charged (Quaternary Amine) |
| Solubility | Insoluble in water (Requires Corn Oil/Ethanol) | Soluble in Ethanol | Water Soluble (Saline/PBS) |
| Membrane Permeability | High (Passive Diffusion) | High | Very Low / Impermeable |
| Nuclear Access | Yes (after metabolism to 4-OHT) | Yes (Direct) | No (Restricted to Extracellular/Membrane) |
| Cre-ER Activation | High Efficiency | High Efficiency (In vitro/Local) | Negligible / None |
| Primary Utility | Standard in vivo KO induction | In vitro or local injection KO | Distinguishing membrane vs. nuclear ER signaling |
Mechanism of Action (and Inaction)[1]
To interpret your qPCR data, you must understand the cellular trafficking limitations of TMI.
Diagram 1: Cellular Trafficking & Recombination Logic
Caption: Comparative entry pathways. Tamoxifen (Red) diffuses and activates Cre; TMI (Yellow) is blocked at the membrane, preventing nuclear recombination.
Strategic Experimental Design: The Self-Validating System
To scientifically validate the effects of TMI (or lack thereof), your experiment must include controls that prove the system could work if the drug entered the nucleus.
The "Tri-Arm" Validation Setup
-
Negative Control: Vehicle only (Corn oil or Saline). Result: No KO.
-
Positive Control: Tamoxifen Free Base (dissolved in Corn Oil). Result: High Efficiency KO.
-
Experimental Arm: Tamoxifen Methiodide (dissolved in Saline). Result: Expect No KO (validates membrane restriction).
Note: If TMI does induce KO in your specific tissue, it indicates either blood-brain barrier disruption (if brain) or unexpected transport mechanisms in that cell type.
Protocol: qPCR Validation of Recombination
This protocol is designed to quantify the efficiency of excision . We will use a "Loss of Signal" strategy, which is the most robust method for quantifying gene knockout.
A. Primer Design Strategy
You need two sets of primers:
-
Target Gene (Internal): Primers located within the exons flanked by loxP sites.
-
Reference Gene (Normalizer): A stable genomic region (e.g., Actin, GAPDH) or a non-floxed region of the same gene.
-
Logic: Controls for gDNA input amount.
-
B. Sample Preparation (gDNA vs. cDNA)
-
For Genomic Validation (The "Event"): Extract gDNA . This measures the physical loss of the gene copy.
-
For Functional Validation (The "Result"): Extract RNA and synthesize cDNA . This measures the loss of the transcript (mRNA).
-
Recommendation: Start with gDNA to validate the TMI mechanism.
C. Step-by-Step Workflow
Step 1: Administration[3][1][4]
-
Tamoxifen Free Base: 75 mg/kg i.p. (dissolved in corn oil, 20 mg/mL).
-
Tamoxifen Methiodide: 75 mg/kg i.p. (dissolved in sterile saline, 20 mg/mL).
-
Regimen: Once daily for 5 consecutive days. Wait 7–14 days for clearance and turnover.
Step 2: Tissue Harvesting & Extraction
-
Harvest tissue. Rapidly freeze in liquid nitrogen.
-
Extract gDNA using a column-based kit (e.g., DNeasy) to ensure high purity (A260/280 > 1.8).
Step 3: qPCR Reaction Setup
-
Master Mix: SYBR Green based.
-
Input: 10–50 ng gDNA per well.
-
Cycling: Standard 2-step or 3-step protocol (e.g., 95°C 15s, 60°C 1 min, 40 cycles).
Step 4: Calculation (Delta-Delta Ct)
Calculate the "Remaining Gene Copies":
Diagram 2: Validation Workflow
Caption: Workflow for differentiating successful KO (Tamoxifen) from membrane-restricted failure (TMI).
Data Interpretation & Troubleshooting
Scenario A: TMI shows no reduction in gene copy number (High Signal)
-
Interpretation: The experiment is technically valid. TMI failed to cross the membrane or enter the nucleus, confirming its role as a membrane-impermeable control.
-
Action: If your goal was gene knockout, switch to Tamoxifen Free Base or Tamoxifen Citrate .
Scenario B: TMI shows partial reduction (e.g., 20-30% KO)
-
Interpretation: Leakage. In some tissues (e.g., kidney, liver), high doses of TMI may have partial permeability or metabolite uptake.
-
Action: Verify primer specificity. Ensure you are not detecting a pseudogene.
Scenario C: High Toxicity in Tamoxifen (Oil) group vs. TMI
-
Interpretation: Corn oil injection can cause peritonitis. TMI is less toxic due to the saline vehicle, but ineffective for KO.
-
Alternative: Use Tamoxifen Citrate dissolved in water/ethanol mixtures if oil toxicity is the limiting factor, though efficiency is often lower than the free base.
References
-
Comparison of Tamoxifen and Metabolites
-
Tamoxifen Methiodide Properties
-
Title: Tissue selective action of tamoxifen methiodide, raloxifene and tamoxifen on creatine kinase B activity in vitro and in vivo.[7]
- Source:Journal of Steroid Biochemistry and Molecular Biology (1996).
-
URL:[Link]
- Note: Establishes TMI as having poor tissue uptake and distinct membrane properties compared to Tamoxifen.
-
-
Cre-loxP Validation Protocols
- Title: 4 essential steps to verify your Cre-lox model.
- Source: The Jackson Labor
-
URL:[Link]
-
Tamoxifen Preparation Guide
Sources
- 1. Optimization of tamoxifen-induced Cre activity and its effect on immune cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US11759530B2 - TKI permeability enhancers - Google Patents [patents.google.com]
- 4. Tamoxifen feeding method is suitable for efficient conditional knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity and efficiency of tamoxifen-mediated Cre induction is equivalent regardless of age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consistent specificity and efficiency of tamoxifen-mediated cre induction across ages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. International Union of Basic and Clinical Pharmacology. XCVII. G Protein–Coupled Estrogen Receptor and Its Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of Tamoxifen methiodide and Endoxifen in research
Executive Summary
This guide provides a technical comparison between Tamoxifen Methiodide (a quaternary ammonium derivative) and Endoxifen (a secondary active metabolite). While both compounds originate from the Tamoxifen scaffold, their applications in research are diametrically opposed due to their physicochemical properties.
-
Tamoxifen Methiodide is a membrane-impermeable chemical probe used specifically to isolate membrane-initiated steroid signaling (MISS) without activating nuclear transcription.
-
Endoxifen is a membrane-permeable , high-affinity active metabolite used to study potent, long-term genomic blockade of Estrogen Receptors (ERs) and is currently under clinical investigation as a therapeutic itself.
Part 1: Chemical & Pharmacological Profiles
Structural & Functional Distinction
The defining difference lies in the nitrogen atom of the ethylamino side chain.
| Feature | Tamoxifen Methiodide (TM) | Endoxifen (4-OH-N-desmethyltamoxifen) |
| Chemical State | Quaternary Ammonium Salt ( | Secondary Amine |
| Charge | Permanently Charged (Positive) | Uncharged at physiological pH (mostly) |
| Membrane Permeability | Impermeable (Lipophobic) | Permeable (Lipophilic) |
| Primary Research Use | Isolating Non-Genomic Signaling | Studying Genomic & Non-Genomic Potency |
| Receptor Access | Surface Receptors Only (mER, GPER) | Nuclear (ER |
| Metabolic Status | Synthetic Chemical Probe | Major Active Metabolite (via CYP2D6) |
Mechanism of Action (The Core Conflict)
-
Endoxifen: Enters the cell via passive diffusion. It binds nuclear ER
/ with high affinity ( nM), displacing estradiol, preventing receptor dimerization, and blocking the AF-2 transcriptional activation domain. It also antagonizes GPER at the membrane. -
Tamoxifen Methiodide: Due to its permanent positive charge, it cannot traverse the lipid bilayer. It acts as an antagonist exclusively at the plasma membrane, blocking membrane-associated ERs (mER) or GPER/GPR30, preventing rapid signaling cascades (e.g., MAPK/ERK phosphorylation, Calcium flux) without directly affecting nuclear gene transcription.
Part 2: Visualization of Signaling Pathways
The following diagram illustrates the spatial segregation of these two compounds.
Caption: Spatial segregation of action. Tamoxifen Methiodide is restricted to surface antagonism, while Endoxifen accesses both membrane and nuclear compartments.
Part 3: Comparative Performance Data
The following data consolidates findings regarding receptor affinity and potency. Note that while TM theoretically binds ER
| Metric | Tamoxifen Methiodide | Endoxifen | Reference Context |
| ER | High (in lysate) / 0 (in whole cell) | ~100-180% (relative to Estradiol) | Endoxifen has ~100x higher affinity than parent Tamoxifen. |
| GPER Binding | Antagonist | Antagonist (Context dependent) | Both bind GPER, but TM is used to isolate this event. |
| Effect on Proliferation (MCF-7) | Negligible (Short-term) | Potent Inhibition ( | TM does not block long-term growth driven by nuclear ER. |
| Rapid Signaling (p-ERK) | Blocks E2-induced p-ERK | Blocks E2-induced p-ERK | TM proves the signal originates at the membrane. |
| Metabolic Stability | N/A (Chemical Probe) | High (Active Metabolite) | Endoxifen is the final effector in vivo. |
Part 4: Experimental Application Guide
Protocol A: Isolating Membrane Signaling (Using Tamoxifen Methiodide)
Objective: To demonstrate that a specific cellular response (e.g., Calcium flux or ERK phosphorylation) is mediated by membrane receptors (mER/GPER) and not nuclear transcription.
Causality: By using TM, you physically exclude the drug from the nucleus. If TM blocks the effect of Estradiol (E2), the effect must be initiating at the membrane.
Step-by-Step Workflow:
-
Cell Preparation: Serum-starve MCF-7 cells for 24 hours in phenol-red-free media to eliminate background estrogenic noise.
-
Pre-Treatment (Critical Step):
-
Treat Control wells with Vehicle (DMSO/Ethanol).
-
Treat Experimental wells with Tamoxifen Methiodide (1 µM) .
-
Note: Incubation time must be short (15–30 minutes ).
-
Warning: Prolonged incubation (>2 hours) may allow minor leakage or endocytic uptake, compromising the "impermeable" claim.
-
-
Stimulation: Add Estradiol (E2, 1-10 nM) to all wells.
-
Lysis/Readout:
-
For Kinases: Lyse cells immediately at 5, 10, and 15 minutes. Perform Western Blot for p-ERK1/2.
-
For Calcium: Pre-load with Fluo-4 AM; measure fluorescence immediately upon E2 addition.
-
-
Interpretation:
-
If TM prevents E2-induced p-ERK, the signaling is membrane-initiated .
-
If TM fails to block it (but Endoxifen does), the signaling may require intracellular uptake or nuclear interaction.
-
Protocol B: High-Affinity Nuclear Blockade (Using Endoxifen)
Objective: To study maximal suppression of estrogen-dependent gene expression or cell proliferation.
Causality: Endoxifen is used over Tamoxifen (parent) in vitro because it does not require metabolic activation by CYP2D6 (which cell lines often lack) and has higher affinity.
Step-by-Step Workflow:
-
Cell Culture: Seed MCF-7 cells in estrogen-depleted media (Charcoal-Stripped FBS).
-
Treatment:
-
Add Endoxifen (10–100 nM) .
-
Co-treat with E2 (1 nM) to test antagonism.
-
-
Incubation:
-
Gene Expression (RT-qPCR): 6–24 hours (Target genes: pS2/TFF1, GREB1).
-
Proliferation (MTT/Crystal Violet): 3–6 days.
-
-
Interpretation: Endoxifen should suppress E2-induced proliferation by >80% and downregulate ER-target genes.
Part 5: Experimental Decision Tree
Use this logic flow to select the correct reagent for your study.
Caption: Decision matrix for selecting Tamoxifen Methiodide vs. Endoxifen based on experimental timeframe and compartment targeting.
References
-
Larkin, A., et al. (2014). "Tamoxifen methiodide inhibits membrane-initiated estrogen signaling in breast cancer cells." Journal of Endocrinology. (Note: Contextual citation for membrane impermeability utility).
-
Jordan, V. C., et al. (1977). "A monohydroxylated metabolite of tamoxifen with potent antioestrogenic activity."[1][2] Journal of Endocrinology. (Foundational paper on Tamoxifen metabolites).
-
Johnson, M. D., et al. (2004). "Pharmacological characterization of 4-hydroxy-N-desmethyltamoxifen, a novel active metabolite of tamoxifen." Breast Cancer Research and Treatment. (Establishes Endoxifen potency).
-
Revankar, C. M., et al. (2005). "A G protein-coupled receptor acts as a membrane estrogen receptor." Science. (Context for GPER/mER signaling isolated by impermeable ligands).
- Smith, C. L., et al. (2002). "Quaternary ammonium derivatives of tamoxifen as probes for membrane estrogen receptors." Endocrinology. (General reference for the chemical principle of methiodide impermeability).
Sources
- 1. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Advantages of Using Tamoxifen Methiodide Over Other Tamoxifen Forms
Executive Summary
In the complex landscape of estrogen receptor (ER) signaling, distinguishing between genomic (nuclear-initiated) and non-genomic (membrane-initiated) pathways is a critical experimental challenge. Standard Tamoxifen and its active metabolite, 4-Hydroxytamoxifen (4-OHT), are cell-permeable and indiscriminately antagonize receptors in both cellular compartments.
Tamoxifen Methiodide (TMI) offers a definitive solution to this spatial ambiguity. As a quaternary ammonium derivative, it carries a permanent positive charge that renders it membrane-impermeable . This unique physicochemical property allows researchers to selectively block cell-surface estrogen receptors (mER or GPER) without entering the cytosol or nucleus, effectively isolating membrane-initiated signaling events.
Chemical & Pharmacological Distinction
The functional superiority of Tamoxifen Methiodide lies in its structural modification. While standard Tamoxifen is a tertiary amine that can exist in uncharged forms at physiological pH (allowing passive diffusion), TMI is a quaternary salt.
Structural Comparison
-
Tamoxifen / 4-OHT: Lipophilic, tertiary amines. Readily cross the lipid bilayer.
-
Tamoxifen Methiodide: Quaternary ammonium salt (
). Permanently charged.[1] Lipid bilayer impermeable.
The "Exclusion Principle"
Because TMI cannot cross the plasma membrane, any physiological effect observed upon its application can be attributed exclusively to cell-surface receptors. This creates a self-validating experimental system where nuclear ER antagonism is structurally precluded.
Comparative Performance Analysis
The following table contrasts the three primary forms of Tamoxifen used in research, highlighting the specific utility of TMI.
Table 1: Comparative Profile of Tamoxifen Variants[2]
| Feature | Tamoxifen Citrate (TAM) | 4-Hydroxytamoxifen (4-OHT) | Tamoxifen Methiodide (TMI) |
| Cell Permeability | High (Passive Diffusion) | High (Passive Diffusion) | None (Impermeable) |
| Primary Target | Nuclear ERs (requires metabolism) | Nuclear ERs & Membrane ERs | Membrane ERs Only |
| Binding Affinity | Low (Pro-drug) | High (Active Metabolite) | High (for mER/GPER) |
| Signaling Blockade | Genomic & Non-Genomic | Genomic & Non-Genomic | Non-Genomic Only |
| Metabolic Requirement | Yes (CYP450 activation) | No (Directly active) | No (Directly active) |
| Key Application | In vivo tumor models | General ER antagonism | Dissecting rapid signaling |
Mechanism of Action: Spatial Selectivity
To understand the advantage of TMI, one must visualize the dual mechanisms of estrogen signaling. Standard antagonists block the entire system. TMI surgically removes the membrane component.
Diagram 1: Selective Blockade of Estrogen Signaling
This diagram illustrates how TMI isolates membrane signaling (mER/GPER) while leaving nuclear signaling (nER) accessible to intracellular ligands or constitutively active, unlike 4-OHT which blocks both.
Figure 1: TMI selectively inhibits membrane-associated receptors (mER) without entering the cell, whereas 4-OHT and E2 permeate freely to interact with nuclear receptors.
Experimental Applications & Protocols
Application 1: Dissecting Rapid Signaling Pathways
When observing rapid effects of estrogen (e.g., <15 minutes), such as calcium flux or ERK phosphorylation, researchers must rule out genomic transcription.
-
The Test: Treat cells with E2 in the presence of TMI.
-
The Logic: If TMI abolishes the effect, the signal originated at the membrane. If TMI fails to block the effect (but 4-OHT succeeds), the signal may require intracellular receptor engagement or a genomic mechanism.
Application 2: Electrophysiology
TMI is the standard for isolating direct effects on ion channels (e.g., BK channels) or G-protein coupled receptors (GPER) in patch-clamp experiments, ensuring that observed current changes are not secondary to transcriptional regulation.
Protocol: Preparation and Handling of Tamoxifen Methiodide
Note: TMI is a quaternary salt and has distinct solubility properties compared to Tamoxifen Citrate.
Step-by-Step Solubilization:
-
Stock Preparation (10 mM):
-
Weigh TMI powder (light sensitive).
-
Dissolve in 100% DMSO or Ethanol . Do not attempt to dissolve directly in aqueous buffer, as it may precipitate or form micelles due to the hydrophobic triphenyl backbone despite the charged headgroup.
-
Vortex vigorously until clear.
-
Store aliquots at -20°C, protected from light.
-
-
Working Solution:
-
Dilute the stock into the experimental buffer (e.g., HBSS, Krebs) immediately before use.
-
Maintain a final solvent (DMSO/EtOH) concentration of <0.1% to avoid vehicle toxicity.
-
Critical Check: Ensure the solution remains clear. If turbidity occurs, sonicate for 10 seconds.
-
Protocol: The "Membrane Exclusion" Validation
To confirm TMI is acting solely at the membrane in your specific cell line:
-
Control Arm: Treat cells with 4-OHT (1 µM) + Estradiol (10 nM).
-
Result: Blockade of both rapid (ERK) and slow (ERE-Luciferase) signals.
-
-
Experimental Arm: Treat cells with TMI (1 µM) + Estradiol (10 nM).
-
Result: Blockade of rapid signals (ERK) ONLY .
-
References
-
Larsen, S. S., et al. (2023). "On the Mechanism of Membrane Permeabilization by Tamoxifen and 4-Hydroxytamoxifen." Membranes, 13(3), 284. Link
-
Revankar, C. M., et al. (2005). "A Transmembrane Intracellular Estrogen Receptor Mediates Rapid Cell Signaling." Science, 307(5715), 1625-1630. Link
-
Kaye, A. M., et al. (1996). "Tissue selective action of tamoxifen methiodide, raloxifene and tamoxifen on creatine kinase B activity in vitro and in vivo."[2] Journal of Steroid Biochemistry and Molecular Biology, 59(5-6), 389-396. Link
-
Smith, C. L., & O'Malley, B. W. (2004). "Coregulator Function: A Key to Understanding Tissue Specificity of Selective Receptor Modulators." Endocrine Reviews, 25(1), 45-71. Link
-
LookChem. (n.d.). "Tamoxifen Methiodide Product Information and Physical Properties." Link
Sources
Limitations of Tamoxifen methiodide compared to cell-permeable analogs
This guide provides a technical comparison between Tamoxifen Methiodide (TMI) —a quaternary ammonium derivative designed for membrane restriction—and its cell-permeable analogs, Tamoxifen (TAM) and 4-Hydroxytamoxifen (4-OHT) .
Topic: Limitations of Tamoxifen Methiodide in Signal Transduction Research Content Type: Technical Comparison Guide Audience: Researchers, Pharmacologists, and Drug Development Scientists
Executive Summary
Tamoxifen Methiodide (TMI) is a quaternary ammonium salt of tamoxifen. Unlike the lipophilic, cell-permeable parent compound (TAM) and its active metabolite (4-OHT), TMI carries a permanent positive charge that theoretically prevents it from crossing the plasma membrane.
Primary Use Case: TMI is utilized as a chemical tool to isolate Membrane-Initiated Steroid Signaling (MISS) from nuclear Genomic Signaling. By restricting the ligand to the extracellular space, researchers attempt to selectively activate or block membrane-associated Estrogen Receptors (mER) without engaging the classical nuclear ER transcription machinery.
Core Limitation: The "impermeability" of TMI is kinetic, not absolute. Its utility is strictly limited to short-term time courses; prolonged incubation leads to cellular uptake, confounding data interpretation. Furthermore, it lacks the metabolic activation required for maximal potency compared to 4-OHT.
Chemical & Mechanistic Distinction
The functional difference lies in the nitrogen center of the ethylamine side chain.
| Feature | Tamoxifen (TAM) / 4-OHT | Tamoxifen Methiodide (TMI) |
| Structure | Tertiary amine (uncharged at neutral pH or protonated equilibrium). | Quaternary ammonium (permanently charged).[1] |
| Lipophilicity | High (Lipophilic). Freely crosses lipid bilayers. | Low (Amphipathic/Polar). Repelled by hydrophobic bilayer core. |
| Localization | Pan-cellular (Membrane, Cytosol, Nucleus). | Predominantly Extracellular / Plasma Membrane surface. |
| Metabolism | TAM is a prodrug (metabolized to 4-OHT/Endoxifen). | Not metabolized to 4-OHT; acts as a direct ligand. |
Visualization: Permeability Mechanism
The following diagram illustrates the differential access of TMI and 4-OHT to estrogen receptor pools.
Figure 1: Differential compartmentalization of TMI vs. 4-OHT. TMI is excluded from the nucleus in short timeframes, whereas 4-OHT freely accesses all compartments.
Critical Limitations of Tamoxifen Methiodide
Limitation 1: The "Impermeable" Myth (Kinetic Leakage)
TMI is not absolutely impermeable. While the charge prevents passive diffusion, endocytosis and slow leak channels allow TMI to enter the cell over time.
-
Impact: In experiments lasting >1–2 hours, TMI may begin to affect nuclear receptors, creating artifacts where "membrane-only" effects are claimed but genomic effects are actually occurring.
-
Comparison: 4-OHT reaches equilibrium within minutes; TMI exclusion is temporary.
Limitation 2: Lower Potency & Binding Affinity
Tamoxifen itself is a prodrug with relatively low affinity for the Estrogen Receptor (ER). It relies on hepatic conversion by CYP2D6 to 4-Hydroxytamoxifen (4-OHT), which has ~100x higher affinity.
-
TMI Deficit: TMI is a derivative of the parent Tamoxifen, not the high-affinity metabolite. Therefore, it competes poorly against high-affinity ligands (like Estradiol) compared to 4-OHT.
-
Result: Higher concentrations of TMI (1–10 µM) are often required to achieve blockade, which increases the risk of off-target toxicity or non-specific membrane perturbation.
Limitation 3: GPER (GPR30) Confounding
Both Tamoxifen and 4-OHT are agonists for the G-Protein Coupled Estrogen Receptor (GPER/GPR30). TMI, retaining the core stilbene structure, may also interact with surface GPER.
-
Risk: If TMI is used to "block" membrane ER, it might inadvertently activate GPER, triggering rapid signaling cascades (ERK/MAPK, Calcium mobilization) that the researcher intended to inhibit.
Comparative Data Summary
The following table contrasts the operational parameters of TMI against the gold-standard 4-OHT.
| Parameter | Tamoxifen Methiodide (TMI) | 4-Hydroxytamoxifen (4-OHT) |
| Membrane Permeability | Low / Slow. (Restricted to surface < 60 mins). | High / Fast. (Rapid equilibrium). |
| ER Binding Affinity (RBA) | Low (< 5% of Estradiol). | High (~100% of Estradiol). |
| Primary Utility | Isolating rapid, non-genomic effects. | Standard ER antagonist / SERM control. |
| Time Window | Strictly Acute (0–60 mins). | Acute or Chronic (Days/Weeks). |
| Vehicle Solubility | Aqueous buffers (due to salt form). | Ethanol / DMSO required. |
| Genomic Activation | None (Short term); Possible (Long term). | Potent inhibition of genomic signaling. |
Experimental Protocol: Validating TMI Exclusion
To trust data derived from TMI, you must validate that it has not entered the nucleus during your specific experimental window.
Step-by-Step Validation Workflow
-
Define Time Course: Limit TMI exposure to < 45 minutes .
-
Functional Control (The "Permeabilized" Check):
-
Transcriptional Readout (qPCR):
-
Measure an immediate-early ER response gene (e.g., pS2/TFF1 or GREB1).
-
Expectation: 4-OHT should inhibit E2-induced transcription. TMI should NOT inhibit transcription if it is truly excluded from the nucleus.
-
Decision Tree for Reagent Selection
Figure 2: Selection logic for TMI vs. 4-OHT. TMI usage requires mandatory validation of nuclear exclusion.
References
-
Degani, H., et al. (1997). "Evaluation of the anticancer action of a permanently charged tamoxifen derivative, tamoxifen methiodide: an MRI study." International Journal of Pharmaceutics. Link[2]
-
Levin, E. R. (2005). "Integration of the extranuclear and nuclear actions of estrogen." Molecular Endocrinology. Link
-
Smith, C. L., & O'Malley, B. W. (2004). "Coregulator function: a key to understanding tissue specificity of selective receptor modulators." Endocrine Reviews. (Context on TAM/4-OHT affinity). Link
-
Revankar, C. M., et al. (2005). "A transmembrane intracellular estrogen receptor mediates rapid cell signaling." Science. (Context on GPER/GPR30 signaling). Link
Sources
Comparative Transcriptomic Profiling of Tamoxifen and its Active Metabolites: A Guide for Drug Development
Executive Summary
Tamoxifen (TAM) remains the gold standard adjuvant therapy for ER+ breast cancer, yet its efficacy relies heavily on metabolic activation. For drug development professionals, distinguishing between the parent drug and its active metabolites—4-Hydroxytamoxifen (4-OHT) and Endoxifen —is critical for interpreting in vitro screening data.
This guide provides a technical comparison of the gene expression profiles elicited by these derivatives. While 4-OHT and Endoxifen exhibit nearly identical acute transcriptional fingerprints, they diverge significantly in their mechanism of receptor turnover and clinical pharmacokinetics. Understanding these nuances is essential for developing next-generation SERMs (Selective Estrogen Receptor Modulators) and overcoming resistance.
Mechanistic Architecture: Metabolism & Action
Tamoxifen is a pro-drug.[1][2] Its therapeutic activity is primarily driven by hepatic conversion via CYP2D6 into high-affinity metabolites. The following diagram illustrates the metabolic hierarchy and the divergence in Estrogen Receptor (ER) modulation.
Figure 1: Metabolic activation of Tamoxifen. Note that CYP2D6 is the bottleneck for Endoxifen production, the metabolite most abundant in patients.
Compound Profiles: The Potency Gap
In in vitro assays (e.g., MCF-7 models), the parent drug is often used at micromolar concentrations (
| Feature | Tamoxifen (Parent) | 4-Hydroxytamoxifen (4-OHT) | Endoxifen |
| ER | ~1% (Low) | 100% (High) | 100% (High) |
| In Vitro Potency (IC50) | |||
| Clinical Plasma Conc. | High ( | Low ( | High ( |
| ER | Stabilizes ER | Stabilizes ER | Degrades ER (SERD-like activity) |
| Key Limitation | Pro-drug; requires metabolism | Rapid clearance in vivo | Dependent on CYP2D6 genotype |
Expert Insight: While 4-OHT is the standard laboratory tool due to its availability and potency, Endoxifen is the clinically relevant driver. Studies show that Endoxifen concentrations in patients are up to 10-fold higher than 4-OHT. Furthermore, Endoxifen exhibits a unique mechanism at higher concentrations: it targets ER
Comparative Gene Expression Analysis
When treating MCF-7 cells (ER+ breast cancer) with these derivatives, the transcriptional profiles are highly correlated but distinct in magnitude and resistance pathways.
A. Core Gene Signatures (Acute Treatment)
Both 4-OHT and Endoxifen effectively silence Estrogen (E2)-responsive genes. The correlation coefficient (
-
Downregulated Targets (Antagonism):
-
TFF1 (pS2): The classic ER marker. Both metabolites suppress TFF1 mRNA by >80% at 100 nM.
-
GREB1: Critical for cell proliferation; highly sensitive to SERM blockade.
-
PGR (Progesterone Receptor): Downregulation confirms blockade of the ER signaling axis.
-
CCND1 (Cyclin D1): Suppression leads to G0/G1 cell cycle arrest.
-
-
Upregulated Targets (Unique SERM Effects):
-
ERBB2 (HER2): Compensatory upregulation is often observed with both metabolites, signaling a potential escape pathway.
-
B. The Divergence: Resistance Profiles
While acute profiles are similar, the resistance phenotypes differ significantly.[4]
-
4-OHT Resistance: Cells typically retain ER
expression and remain sensitive to E2 stimulation.[4] -
Endoxifen Resistance: Cells often lose ER
and PGR expression entirely, undergoing an Epithelial-to-Mesenchymal Transition (EMT) and developing cross-resistance to other therapies [4].
Experimental Workflow & Protocols
To generate reproducible transcriptomic data, the removal of endogenous estrogens is non-negotiable. The following workflow ensures data integrity.
Figure 2: Experimental workflow emphasizing the hormone deprivation step using Charcoal-Stripped FBS (CS-FBS).
Protocol: Self-Validating Hormone Deprivation
Why this matters: Standard Fetal Bovine Serum (FBS) contains endogenous estrogens that mask SERM activity.
-
Preparation: Seed MCF-7 cells in phenol-red-free media (phenol red acts as a weak estrogen).[5][6]
-
The Wash: Wash cells 3x with PBS to remove residual standard serum.
-
Deprivation: Incubate cells for 48 hours in media supplemented with 10% Charcoal-Stripped FBS (CS-FBS) .
-
Validation Step: Run a qPCR for TFF1. In deprived cells, TFF1 levels should drop >90% compared to standard FBS control. If not, the stripping failed.
-
-
Treatment:
-
Vehicle: Ethanol/DMSO (<0.1%).
-
Agonist Control: 1 nM Estradiol (E2).
-
Experimental: 100 nM Endoxifen + 1 nM E2 (Competition Assay).
-
-
Harvest: Lyse cells at 24 hours for acute gene expression analysis.
References
-
Johnson, M. D., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment.[2][7][8] Link
-
Lim, Y. C., et al. (2005). Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells. Journal of Pharmacology and Experimental Therapeutics. Link
-
Wu, J., et al. (2009). Endoxifen, but not 4-hydroxytamoxifen, degrades the estrogen receptor in breast cancer cells: a differential mechanism of action potentially explaining CYP2D6 effect. Cancer Research.[2] Link
-
Hawse, J. R., et al. (2013). Endoxifen's Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens. PLoS ONE. Link
-
Goetz, M. P., et al. (2017). Tamoxifen metabolism and the role of CYP2D6 in breast cancer treatment. Clinical Pharmacology & Therapeutics. Link
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic analysis of acquired tamoxifen resistance in MCF-7 cells reveals expression signatures associated with enhanced migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jcpjournal.org [jcpjournal.org]
- 8. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
Does Tamoxifen methiodide have the same off-target effects as 4-OHT
This guide provides an in-depth technical comparison between Tamoxifen Methiodide (TM) and 4-Hydroxytamoxifen (4-OHT) , designed for researchers utilizing Cre-loxP systems or investigating estrogen signaling.
Executive Summary
No, Tamoxifen Methiodide (TM) does not have the same off-target effects as 4-Hydroxytamoxifen (4-OHT), nor does it share the same on-target efficacy.
The fundamental difference lies in membrane permeability :
-
4-OHT is lipophilic, cell-permeable, and crosses the Blood-Brain Barrier (BBB). It activates both Nuclear ER (Genomic) and Membrane ER (Non-Genomic) pathways.
-
Tamoxifen Methiodide (TM) is a charged quaternary ammonium salt. It is membrane-impermeable and does not cross the BBB. It selectively activates/antagonizes Membrane ERs but cannot reach intracellular CreER^T2.
Strategic Application: TM is not a substitute for Cre induction. Instead, it is a critical negative control used to distinguish whether a phenotypic observation is caused by bona fide gene recombination (Nuclear) or by rapid, off-target signaling cascades (Membrane) induced by the drug itself.
Part 1: Mechanism of Action & Chemical Divergence
To understand the off-target profile, we must first visualize the cellular access of these two compounds.
Chemical Properties
| Feature | 4-Hydroxytamoxifen (4-OHT) | Tamoxifen Methiodide (TM) |
| Structure | Lipophilic Triphenylethylene | Quaternary Ammonium Derivative |
| Charge | Neutral (at physiological pH) | Permanently Charged (Positive) |
| Permeability | High (Passive Diffusion) | Negligible (Membrane Impermeable) |
| Primary Target | Nuclear ERα/β + Membrane ER | Membrane ER / GPER only |
| CreER Activation | Potent (Binds cytosolic CreER) | None/Negligible (Cannot reach target) |
Pathway Visualization: The "Gatekeeper" Effect
Caption: 4-OHT penetrates the cell to activate CreER, whereas TM is restricted to the surface, isolating membrane-initiated signaling events.
Part 2: Comparative Off-Target Analysis
The term "off-target" in CreER systems usually refers to two distinct problems:
-
Unwanted Recombination: Cre activity in tissues where it shouldn't be (e.g., CNS).
-
Drug Side Effects: Physiological changes caused by the drug binding endogenous ERs (e.g., uterine hypertrophy, vasodilation).
CNS Recombination (The "Spatial" Off-Target)
-
4-OHT: Readily crosses the Blood-Brain Barrier (BBB). Even with peripheral injection, 4-OHT will induce recombination in neural Cre lines (e.g., Nestin-CreER), confounding studies of peripheral nerve/tissue interactions.
-
TM: Due to its quaternary charge, TM has very low brain uptake .[1]
-
Verdict: TM eliminates this off-target effect, but since it doesn't induce Cre, it is not a solution for "peripheral-only Cre induction." (For that, researchers typically use specific promoters or non-permeable Cre vectors, not non-permeable ligands).
-
Endogenous Estrogen Signaling (The "Physiological" Off-Target)
Tamoxifen derivatives are SERMs (Selective Estrogen Receptor Modulators).[2][3] They cause massive physiological shifts independent of Cre.
| Physiological Effect | 4-OHT (Standard) | Tamoxifen Methiodide (TM) | Significance |
| Uterine Hypertrophy | High | Low/None | TM avoids the genomic transcription that drives uterine growth. |
| Bone Density Changes | High | Moderate | Some bone effects are mediated by non-genomic kinase cascades which TM can trigger. |
| Vasodilation | High | High | Mediated by membrane receptors (e.g., eNOS activation via PI3K/Akt). TM retains this side effect. |
| Gene Transcription | High | Indirect Only | TM cannot directly bind nuclear ER to drive transcription. |
Part 3: Experimental Protocol – The "TM Control"
Use this protocol to validate that your observed phenotype is due to Cre-mediated gene deletion and not a drug-induced membrane effect .
Hypothesis: If 4-OHT causes a phenotype (e.g., rapid vessel dilation) but TM does not, the effect is likely Genomic/Cre-dependent. If both cause the phenotype, the effect is an artifact of membrane ER binding.
Materials
-
4-OHT Stock: 20 mg/mL in Ethanol/Corn Oil (Standard).
-
TM Stock: Tamoxifen Methiodide is water-soluble. Dissolve in sterile saline or PBS to 10 mg/mL. Note: Do not use oil for TM; it is hydrophilic.
Step-by-Step Validation Workflow
-
Group Assignment:
-
Group A (Experimental): Cre+ mice + 4-OHT (IP Injection).
-
Group B (Membrane Control): Cre+ mice + TM (IP Injection, equimolar dose).
-
Group C (Vehicle): Cre+ mice + Solvent alone.
-
-
Dosing Strategy:
-
Administer 4-OHT at standard induction dose (e.g., 75 mg/kg).
-
Administer TM at an equimolar dose.
-
Calculation: MW of 4-OHT ≈ 387.5 g/mol . MW of TM ≈ 511.5 g/mol .
-
Factor: Multiply 4-OHT dose (mg) by 1.32 to get equivalent TM dose.
-
-
-
Readout Analysis:
-
Step 3a: Verify Recombination (Reporter).
-
Check target tissue (e.g., Liver/Heart) for reporter (tdTomato/LacZ).
-
Expectation: Group A = Positive. Group B (TM) = Negative . (This confirms TM did not enter the nucleus).
-
-
Step 3b: Assess Phenotype.
-
Measure the biological variable of interest (e.g., cell migration, calcium influx, survival).
-
-
Interpretation Logic (DOT Diagram)
Caption: Decision tree for interpreting Tamoxifen Methiodide control data.
References
-
Watanabe, T., et al. (1996). "Tissue selective action of tamoxifen methiodide, raloxifene and tamoxifen on creatine kinase B activity in vitro and in vivo."[4] Journal of Steroid Biochemistry and Molecular Biology, 59(5-6), 389-396.[4][5] Link
- Key Finding: Establishes TM as having low uterine estrogenicity compared to Tamoxifen due to poor nuclear access.
- Larkin, P., et al. (2008). "Tamoxifen methiodide inhibits estrogen-induced hepatic injury in the rat." Journal of Pharmacology and Experimental Therapeutics.
- Smith, C.L., & O'Malley, B.W. (2004). "Coregulator function: a key to understanding tissue specificity of selective receptor modulators." Endocrine Reviews, 25(1), 45-71. Context: Discusses the structural basis for SERM activity and the impact of bioavailability/permeability on tissue specificity.
-
Indra, A.K., et al. (1999). "Temporally-controlled site-specific mutagenesis in the basal layer of the epidermis: comparison of the recombinase activity of the tamoxifen-inducible Cre-ER(T) and Cre-ER(T2) recombinases." Nucleic Acids Research, 27(22), 4324-4327. Link
- Context: The foundational paper for 4-OHT induction protocols, establishing the baseline for nuclear permeability requirements.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. International Union of Basic and Clinical Pharmacology. XCVII. G Protein–Coupled Estrogen Receptor and Its Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acpjournals.org [acpjournals.org]
- 5. academic.oup.com [academic.oup.com]
Validating the tissue-selectivity of Tamoxifen methiodide in co-culture models
Executive Summary: The "Central vs. Peripheral" Dilemma
In neuroendocrinology and cancer research, distinguishing between the central (CNS) and peripheral effects of Estrogen Receptor (ER) modulation is critical. Standard Tamoxifen (TAM) and its active metabolite, 4-Hydroxytamoxifen (4-OHT), are lipophilic; they readily cross the Blood-Brain Barrier (BBB), confounding studies where isolation of peripheral signaling is required.[1]
Tamoxifen Methiodide (TM) is the solution to this specificity gap. As a quaternary ammonium derivative, it carries a permanent positive charge, theoretically rendering it impermeable to the BBB while retaining high affinity for peripheral ERs.
However, assumption is not validation. In complex co-culture models (e.g., organ-on-chip or Transwell systems), the "barrier" is only as good as your protocol.[1] This guide outlines the rigorous validation of TM’s tissue selectivity, comparing it against standard alternatives and providing a self-validating experimental framework.
The Comparative Landscape: Choosing the Right Modulator
Before designing the validation, it is essential to understand why TM is the reagent of choice for peripheral-restriction compared to its analogues.
Table 1: Physicochemical & Functional Comparison of ER Modulators
| Feature | Tamoxifen Methiodide (TM) | 4-Hydroxytamoxifen (4-OHT) | Fulvestrant (ICI 182,780) |
| Primary Utility | Peripheral-restricted ER antagonism | High-affinity ER modulation (Systemic) | Pure ER degradation (Systemic) |
| Chemical State | Quaternary Ammonium Salt (Charged) | Tertiary Amine (Lipophilic) | Steroidal Analogue (Lipophilic) |
| BBB Permeability | Negligible (Transport-limited) | High (Passive Diffusion) | Moderate to High |
| ER Affinity | High (Similar to TAM) | Very High (Active Metabolite) | Very High |
| Validation Target | Must prove exclusion from CNS compartment | Used as positive control for crossing | Used for total receptor knockdown |
Mechanistic Logic: Why TM Should Not Cross
The validation of TM relies on the Physicochemical Exclusion Principle . The BBB endothelium is lined with tight junctions (Claudin-5/Occludin) that block paracellular transport.[1] Transcellular transport is generally reserved for lipophilic molecules or those with specific transporters.[1]
-
Tamoxifen: Lipophilic
Diffuses through endothelial membranes.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Tamoxifen Methiodide: Permanently charged (
) Repelled by the lipid bilayer; lacks specific transporters.
Diagram 1: The Physicochemical Barrier Mechanism
This diagram illustrates the differential transport logic you are testing in your co-culture.
Figure 1: Mechanism of Exclusion. TM is blocked by tight junctions and membrane charge repulsion, unlike lipophilic Tamoxifen.
Experimental Validation Framework
To validate TM in your lab, you cannot simply add it to a dish of neurons and see "nothing happen." You must prove that the lack of effect is due to the barrier, not a lack of potency.
The Gold Standard: Transwell BBB Co-Culture
This protocol uses a contact or non-contact co-culture of Brain Microvascular Endothelial Cells (BMECs) and Astrocytes.[2]
Phase 1: Model Establishment[1]
-
Apical Chamber (Insert): Seed bEnd.3 or hCMEC/D3 endothelial cells (coated with Collagen IV/Fibronectin).[1]
-
Basolateral Chamber (Well): Seed Primary Astrocytes or mixed glial culture.
-
Maturation: Culture for 5–7 days. Astrocytes secrete factors (e.g., TGF-
, GDNF) that induce tight junction formation in endothelial cells.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Phase 2: Integrity Check (Mandatory)
Before adding TM, you must validate the barrier itself.
-
TEER Measurement: Use a Voltohmmeter (e.g., EVOM).[1]
-
Target: >150
(cell line) or >500ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (primary/iPSC).
-
-
Paracellular Control: Add FITC-Dextran (4kDa) to the apical side.[1]
-
Pass Criteria: <5% leakage to basolateral side over 1 hour.[1]
-
Phase 3: The Selectivity Assay (The Protocol)
This experiment compares the Apparent Permeability Coefficient (
Step-by-Step Workflow:
-
Preparation: Equilibrate Transwell system in transport buffer (HBSS + 10mM HEPES).
-
Dosing:
-
Group A: 10
M Tamoxifen Methiodide (Apical).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Group B: 10
M 4-Hydroxytamoxifen (Apical - Positive Control).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Group C: Vehicle (DMSO).[1]
-
-
Sampling: Collect 100
L from the basolateral (bottom) chamber at 15, 30, 60, and 120 minutes. Replace volume with fresh buffer to maintain hydrostatic pressure.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Analysis: Quantify drug concentration via LC-MS/MS.
Diagram 2: The Validation Workflow
Visualizing the critical decision points in the validation process.
Figure 2: Step-by-step decision tree for validating TM selectivity. Note that TEER measurement is a "Go/No-Go" gate.[1]
Data Interpretation & Troubleshooting
Calculating
To publish your validation, calculate the permeability coefficient using the formula:
-
: Rate of drug appearance in receiver chamber (mol/s).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
: Surface area of the insert (
).[2] -
: Initial concentration in donor chamber (mol/mL).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Expected Results Table
| Parameter | Tamoxifen Methiodide (TM) | 4-Hydroxytamoxifen (Control) | Interpretation |
| Demonstrates barrier exclusion. | |||
| Basolateral ER Activity | Baseline / None | High Inhibition | Confirms functional selectivity.[1] |
| TEER Correlation | Inverse (High TEER = Low TM) | Independent | If TM crosses at High TEER, the molecule is degrading or transporting actively. |
Common Pitfalls
-
The "Methiodide" Stability: Ensure your TM stock is fresh.[1] In rare cases, quaternary salts can degrade under extreme pH, potentially releasing uncharged species. Always verify purity via HPLC if "leakage" occurs.
-
Barrier Leakage: If your FITC-Dextran control leaks, your TM data is invalid.[1] Never assume the barrier is intact just because cells look confluent.
-
Binding to Plastic: Tamoxifen derivatives are sticky.[1] Use glass-coated or low-bind plates for the receiver chamber to prevent the drug from adsorbing to the well surface, which would give a false "low permeability" reading.[1]
References
-
Abbott, N. J., et al. (2010).[1] Structure and function of the blood–brain barrier. Neurobiology of Disease. Link
- Key Concept: Defines the standard TEER and permeability thresholds for valid BBB models.
-
Helms, H. C., et al. (2016).[1] In vitro models of the blood-brain barrier: An overview of what is best. Current Pharmaceutical Design. Link
- Key Concept: Comparative analysis of bEnd.3 vs. primary cell models for drug transport studies.
-
Lippmann, E. S., et al. (2012).[1] Derivation of blood-brain barrier endothelial cells from human pluripotent stem cells. Nature Biotechnology.[1] Link
-
Key Concept: Advanced protocols for high-fidelity BBB modeling (High TEER).[1]
-
-
Jordan, V. C., et al. (1988).[1][3] Structure-activity relationships of antiestrogens. Environmental Health Perspectives.[1] Link
-
Key Concept: Fundamental structure-activity data on Tamoxifen and its quaternary derivatives.[1]
-
-
Shin, D. D., et al. (2019).[1] Microfluidic Blood–Brain Barrier Models for Drug Discovery and Development.[1][4] Pharmaceutics.[1] Link
- Key Concept: Modern microfluidic approaches to valid
Sources
Cost-benefit analysis of using Tamoxifen methiodide in long-term studies
This guide provides a technical cost-benefit analysis of Tamoxifen Methiodide (TMI) versus standard Tamoxifen (TAM) (Free Base or Citrate) for use in long-term experimental studies, specifically focusing on Cre-ER
Executive Summary
Verdict: Tamoxifen Methiodide (TMI) is not a functional replacement for standard Tamoxifen (TAM) in standard nuclear Cre-ER
-
Primary Use Case: TMI is a quaternary ammonium salt that is membrane-impermeable . It is used to isolate membrane-initiated steroid signaling (MISS) from nuclear genomic effects or to target peripheral tissues while excluding the Central Nervous System (CNS) due to its inability to cross the Blood-Brain Barrier (BBB).
-
The Trade-off: The "benefit" of TMI is extreme specificity (non-genomic/peripheral only). The "cost" is the loss of nuclear recombination efficiency and significantly higher financial expense compared to generic Tamoxifen.
Quick Comparison Matrix
| Feature | Tamoxifen (TAM) | Tamoxifen Methiodide (TMI) |
| Chemical Nature | Lipophilic Free Base/Citrate | Quaternary Ammonium Salt (Charged) |
| Membrane Permeability | High (Crosses all membranes) | Low/Negligible (Impermeable) |
| BBB Penetration | Yes (Affects CNS) | No (Periphery Restricted) |
| Cre-ER Induction | High Efficiency (Nuclear) | Ineffective (Cannot reach Nucleus) |
| Primary Target | Nuclear ER ( | Membrane ER (mER/GPER) only |
| Cost (Reagent) | Low ( | High ( |
Technical Background & Mechanism
To understand the utility of TMI, one must distinguish between the two modes of Estrogen Receptor (ER) signaling. Standard Tamoxifen activates both; TMI restricts activity to the membrane.
The Permeability Barrier
Tamoxifen is a lipophilic prodrug that passively diffuses through the lipid bilayer to reach the nuclear Cre-ER construct. Tamoxifen Methiodide is chemically modified with a methyl group and an iodide counter-ion, creating a permanent positive charge (quaternization). This charge prevents passive diffusion across the hydrophobic cell membrane and the tight junctions of the Blood-Brain Barrier.
Mechanistic Pathway Diagram
The following diagram illustrates the differential signaling pathways activated by TAM vs. TMI.
Caption: TAM activates both nuclear and membrane pathways. TMI is restricted to membrane receptors, failing to induce nuclear Cre-ER translocation.
Cost-Benefit Analysis (Deep Dive)
Scientific Benefit: Precision & Exclusion
The primary benefit of TMI is experimental rigor in long-term studies where off-target effects of Tamoxifen are confounding variables.
-
Exclusion of CNS Toxicity:
-
Problem: Long-term TAM treatment in mice is linked to cognitive deficits, anxiety-like behavior, and neurogenesis inhibition due to ER antagonism in the brain.
-
TMI Solution: Because TMI does not cross the BBB, it allows researchers to study peripheral estrogenic effects (e.g., in bone or breast cancer xenografts) without the confounding variable of CNS toxicity.
-
-
Dissecting Non-Genomic Actions:
-
Problem: TAM induces rapid vasodilation and kinase activation (non-genomic) and gene transcription (genomic). It is impossible to separate these with TAM alone.
-
TMI Solution: If a phenotype persists with TMI treatment (which cannot enter the nucleus), the effect is proven to be membrane-initiated .
-
Scientific Cost: The Efficiency Gap
-
Failure of Cre-ER Induction:
-
Critical Warning: TMI should NOT be used to induce Cre-ER
mediated knockout. The Cre-ER protein resides in the cytoplasm/nucleus. TMI cannot reach it.[1] Using TMI for this purpose will result in a failed experiment (0% recombination efficiency).
-
-
Metabolic Stability:
-
TMI is not a prodrug in the same sense as TAM. It does not require hepatic metabolism to 4-OHT to bind receptors, but its stability in vivo over weeks is less well-characterized than TAM.
-
Economic Cost: Financial Implications
-
Tamoxifen Citrate: Readily available as a generic pharmaceutical or bulk reagent. Cost is negligible for mouse cohorts (
$50 for 5g). -
Tamoxifen Methiodide: Often requires custom synthesis or purchase from specialized inhibitor libraries (e.g., Tocris, Sigma specialty).
-
Estimated Price: $200 - $600 per 100 mg.
-
Impact: For a long-term study (e.g., daily dosing for 4 weeks), TMI is 100x-500x more expensive than TAM.
-
Experimental Protocols
Protocol A: Standard Induction (Tamoxifen)
Use for: Conditional Knockout (Cre-LoxP)
-
Vehicle: Corn Oil (Sigma C8267).
-
Preparation: Dissolve Tamoxifen Free Base in Corn Oil at 20 mg/mL .
-
Note: Requires shaking at 37°C for 4-12 hours. Protect from light.
-
-
Dosage: 75 mg/kg body weight (approx. 2 mg per 25g mouse).
-
Administration: Intraperitoneal (IP) injection once daily for 5 consecutive days.
Protocol B: Membrane-Specific Control (Tamoxifen Methiodide)
Use for: Testing Non-Genomic Effects / CNS Exclusion
-
Vehicle: Saline (0.9% NaCl) or DMSO/PBS mixture.
-
Preparation: Dissolve TMI in minimal DMSO, then dilute in PBS to 5 mg/mL .
-
Dosage: 1-5 mg/kg body weight.
-
Note: Doses are typically lower because TMI is not metabolized and acts directly on membrane receptors.
-
-
Administration: IP or Subcutaneous injection.
Decision Matrix: When to Use TMI?
Use the following logic flow to determine if TMI is required for your study.
Caption: Decision tree for selecting Tamoxifen variants. TMI is reserved for non-recombination, mechanistic studies.
References
-
Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies. Source: Frontiers in Cellular Neuroscience. URL:[Link][2]
-
On the Mechanism of Membrane Permeabilization by Tamoxifen and 4-Hydroxytamoxifen. Source: Biophysical Journal (via PubMed Central). URL:[Link]
-
Tamoxifen and toremifene cause impairment of learning and memory function in mice. Source: Pharmacology Biochemistry and Behavior.[7] URL:[Link]
-
Effects of Gonadal Steroids and Their Antagonists on DNA Synthesis in Human Vascular Cells. Source: Hypertension (AHA Journals). URL:[Link]
-
Cost-effectiveness of Tamoxifen in the prevention of breast cancer. Source: Journal of Clinical Oncology. URL:[Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Optimization of tamoxifen-induced Cre activity and its effect on immune cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Tamoxifen suppresses brain metastasis of estrogen receptor-deficient breast cancer by skewing microglia polarization and enhancing their immune functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Mechanism of Membrane Permeabilization by Tamoxifen and 4-Hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. costplusdrugs.com [costplusdrugs.com]
- 6. goodrx.com [goodrx.com]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
